(3S,4R)-4-Methoxy-3-methyl-piperidine
Description
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Properties
IUPAC Name |
(3S,4R)-4-methoxy-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANZRNIJJWLDGA-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Exploitation of the 3,4-Disubstituted Piperidine Scaffold in Medicinal Chemistry
This technical guide details the medicinal chemistry, synthetic strategies, and pharmacological applications of 3,4-disubstituted piperidines.
Executive Summary
The 3,4-disubstituted piperidine ring represents a "privileged scaffold" in modern drug discovery, offering a distinct stereochemical advantage over its 4-monosubstituted or 4,4-disubstituted counterparts. Unlike the achiral 4-substituted piperidines, the 3,4-substitution pattern introduces two contiguous stereocenters, breaking the molecular plane of symmetry and enabling precise vectorization of substituents into specific hydrophobic or polar pockets within a binding site. This guide analyzes the conformational dynamics, synthetic methodologies, and critical structure-activity relationships (SAR) that make this scaffold a cornerstone in the development of SSRIs, renin inhibitors, and CCR2 antagonists.
Part 1: The Stereochemical Imperative & Conformational Analysis
Breaking Symmetry
The primary value of the 3,4-disubstituted piperidine lies in its ability to access defined 3D space.
-
4-Substituted Piperidine: Achiral plane of symmetry; limited to exploring depth along the N-C4 axis.
-
3,4-Disubstituted Piperidine: Chiral (enantiomeric pairs); vectors at C3 and C4 can be oriented cis or trans, allowing for the "locking" of pharmacophores in specific spatial arrangements (e.g., matching the dihedral angle of a neurotransmitter).
Conformational Dynamics (The Chair Flip)
The piperidine ring predominantly exists in a chair conformation. The relative stability of isomers is dictated by 1,3-diaxial interactions and A-values (free energy difference between axial and equatorial conformers).
-
Trans-Isomer (Thermodynamic):
-
Typically the most stable form when both substituents are equatorial (
). -
Energy Profile: Minimizes 1,3-diaxial strain.
-
Example: Paroxetine (C3 and C4 substituents are both equatorial in the bioactive conformation).
-
-
Cis-Isomer (Kinetic):
-
One substituent is axial, one is equatorial (
or ). -
Energy Profile: Higher energy due to gauche interactions and 1,3-diaxial strain from the axial group.
-
Utility: Essential when the target binding pocket requires a "compact" or "folded" ligand shape (e.g., certain CCR2 antagonists).
-
Table 1: Conformational Preferences of 3,4-Disubstituted Piperidines
| Isomer | Conformation | Stability ( | Key Steric Interaction |
| Trans | Diequatorial ( | Most Stable (0.0 kcal/mol) | Minimal (Gauche only between C3-C4) |
| Trans | Diaxial ( | Highly Unstable (> +2.5 kcal/mol) | Severe 1,3-diaxial (C2/C6 protons) |
| Cis | Axial-Equatorial ( | Intermediate (+1.0 - 1.8 kcal/mol) | 1,3-diaxial (one substituent) |
Part 2: Synthetic Architectures
Accessing this scaffold requires stereocontrolled synthesis. We categorize methodologies into "Classical" (Reduction) and "Modern" (Asymmetric Functionalization).
Route A: Pyridine Reduction & Epimerization (Classical)
This route is scalable but often yields mixtures requiring resolution.
-
Reduction: Catalytic hydrogenation of 3,4-disubstituted pyridines (e.g., using PtO₂/H₂).
-
Outcome: Predominantly yields the cis -isomer (kinetic product) due to hydrogen delivery from the less hindered face.
-
-
Epimerization: Treatment with base (e.g., KOtBu) allows equilibration to the thermodynamic trans -isomer via the enolate intermediate.
-
Resolution: Classical resolution with chiral acids (e.g., L(+)-tartaric acid) separates enantiomers.
Route B: Asymmetric C-H Functionalization (Modern)
Direct, enantioselective access to the scaffold without resolution.
-
Mechanism: Pd-catalyzed C-H arylation using a directing group (e.g., aminoquinoline) at C3.
-
Advantage: High atom economy; allows late-stage diversification of the C4-aryl moiety.
Route C: Desymmetrization of Glutarimides
-
Mechanism: Reduction of 3-substituted glutarimides (piperidine-2,6-diones) followed by functionalization.
-
Utility: Excellent for accessing cis-3,4-disubstituted systems utilized in chemokine receptor antagonists.[1]
Part 3: Case Studies in Drug Discovery
Case Study 1: Paroxetine (SSRI)
-
Therapeutic Area: Depression, Anxiety.[2]
-
Structure: Trans-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine.
-
SAR Logic:
-
The trans configuration is critical. It orients the bulky aryl ether (C3) and the fluorophenyl (C4) in an extended, diequatorial conformation that mimics the bioactive conformation of serotonin but with higher metabolic stability and selectivity for SERT (Serotonin Transporter).
-
The piperidine nitrogen must be secondary (or small alkyl) to maintain ionic interaction with Asp98 in the transporter.
-
Case Study 2: Renin Inhibitors
-
Therapeutic Area: Hypertension (Cardiovascular).
-
Target: Renin (Aspartyl protease).
-
Lead Series: Trans-3,4-diarylpiperidines.
-
Mechanism: The piperidine ring acts as a rigid spacer. The C3 and C4 substituents project into the S1 and S3 hydrophobic pockets of the enzyme. The rigid trans scaffold prevents the "collapse" of the hydrophobic groups, maintaining high affinity (
nM).
Case Study 3: CCR2 Antagonists
-
Therapeutic Area: Inflammation, Neuropathic Pain.
-
Target: CCR2 (Chemokine Receptor).[1]
-
Contrast: Unlike Paroxetine, the cis arrangement was found to be optimal here. The axial substituent at C3 directs a polar group towards a specific residue (Glu291) in the transmembrane bundle, while the equatorial C4 group anchors the molecule in the hydrophobic pocket.
Part 4: Experimental Protocols
Protocol 1: Synthesis of trans-4-(4-Fluorophenyl)-3-hydroxymethylpiperidine (Paroxetine Intermediate)
This protocol utilizes the "Reduction-Epimerization" strategy.
Reagents: 4-(4-Fluorophenyl)pyridine-3-carbaldehyde, PtO₂, H₂, NaBH₄, KOtBu.
-
Hydrogenation (Kinetic Phase):
-
Charge a high-pressure reactor with 4-(4-fluorophenyl)pyridine-3-carbaldehyde (10 mmol) and MeOH (50 mL).
-
Add PtO₂ (5 mol%).
-
Stir under H₂ (50 psi) at 25°C for 12 hours.
-
Result: Mixture of cis-piperidine methanol and aldehyde.
-
-
Reduction of Aldehyde:
-
Filter catalyst. Add NaBH₄ (1.5 eq) at 0°C to reduce any remaining aldehyde to the alcohol.
-
Isolate crude cis-enriched piperidine methanol.
-
-
Epimerization (Thermodynamic Phase):
-
Dissolve crude in dry THF. Add KOtBu (2.0 eq).
-
Reflux for 24 hours. The cis-isomer converts to the trans-isomer (diequatorial).
-
Quench with NH₄Cl(aq), extract with DCM.
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes to obtain pure trans-isomer.
-
Validation: ¹H NMR should show large coupling constants (
Hz) for the H3-H4 diaxial protons.
-
Protocol 2: General Procedure for N-Alkylation of 3,4-Disubstituted Piperidines
Standard protocol for library generation.
-
Dissolve the 3,4-disubstituted piperidine (1.0 eq) in DMF.
-
Add K₂CO₃ (3.0 eq) and the appropriate alkyl halide (1.1 eq).
-
Heat to 60°C for 4-12 hours (monitor by LCMS).
-
Dilute with water, extract with EtOAc.
-
Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).
Part 5: Visualization & Logic
Synthetic Logic Flow (Paroxetine)
The following diagram illustrates the critical decision points in the synthesis of Paroxetine, highlighting the stereochemical control.
Caption: Stereocontrolled synthesis of Paroxetine transitioning from kinetic cis-product to thermodynamic trans-scaffold.
SAR Decision Tree for 3,4-Scaffold
This diagram guides the medicinal chemist in optimizing the scaffold based on biological feedback.
Caption: SAR optimization workflow based on NMR coupling constants and binding pocket topology.
References
-
Amat, M., et al. (2000). Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. Journal of Organic Chemistry. Link
-
Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology.[5] (Contextualizing SSRI mechanism). Link
-
Cody, W. L., et al. (2005). The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors. Bioorganic & Medicinal Chemistry.[1][5][6][7] Link
-
Liao, Y., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1][6] Link
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine Derivatives. Zeitschrift für Naturforschung B. Link
Sources
- 1. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists | RTI [rti.org]
- 3. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picenadol - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of (3S,4R)-Disubstituted Piperidine Derivatives as Neurokinin 1 (NK1) Receptor Antagonists
An In-Depth Technical Guide
Abstract
The piperidine ring is a quintessential privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal starting point for designing potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs). This guide provides an in-depth exploration of the structure-activity relationships (SAR) for a series of (3S,4R)-disubstituted piperidine derivatives designed as antagonists for the Neurokinin 1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV), depression, and pain.
This document moves beyond a mere listing of observations to explain the causal reasoning behind molecular design choices. We will dissect the synthesis, biological evaluation workflow, and the nuanced effects of structural modifications at each key position of the piperidine scaffold. All protocols are presented as self-validating systems, and key mechanistic claims are grounded in authoritative references.
The (3S,4R)-Piperidine Scaffold: A Chiral Foundation for NK1 Antagonism
The selection of a specific stereochemical configuration is a critical decision in drug design. For piperidine-based NK1 antagonists, the relative orientation of substituents at the C3 and C4 positions profoundly impacts binding affinity and selectivity.[1] The (3S,4R) configuration serves as a rigidifying element that pre-organizes the key pharmacophoric features into a conformation that is complementary to the NK1 receptor binding pocket.
General Synthetic Strategy
The asymmetric synthesis of the (3S,4R)-piperidine core is paramount. A common approach involves the hydrogenation of a substituted pyridine precursor, followed by chiral resolution or asymmetric synthesis to establish the desired stereocenters. The following workflow outlines a conceptual pathway for accessing the core scaffold, which serves as the foundation for subsequent SAR studies.[2]
Caption: Conceptual workflow for the synthesis of the chiral (3S,4R)-piperidine core.
Structure-Activity Relationship Exploration
Our SAR exploration begins with a lead compound and systematically investigates modifications around the piperidine core. The primary endpoints for this analysis are binding affinity (Ki) at the human NK1 receptor and functional antagonism (IC50) in a cell-based assay.
R¹ Position: The N-Acyl/Alkyl Group and its Impact on Potency
The nitrogen atom of the piperidine ring is a key interaction point, often forming an ionic bond with an acidic residue (e.g., Aspartate) in the receptor binding pocket.[3] Modification at this position is a classic strategy to modulate basicity, introduce new interactions, and improve pharmacokinetic properties.
Initial studies often begin with an N-methyl group due to its straightforward synthesis and minimal steric bulk. However, replacing the N-methyl group with larger or more complex moieties can probe the dimensions of the binding pocket. As shown in Table 1, extending the N-alkyl chain or introducing an acyl group can have varied effects. For instance, the introduction of a benzoyl group can provide additional π-stacking interactions, significantly enhancing potency.[4]
R² Position: The C3-Methyl Group as a Conformational Anchor
The C3-methyl group in the (3S,4R) configuration plays a crucial role as a conformational anchor. It introduces steric hindrance that disfavors certain ring conformations, effectively locking the C4-substituent into a pseudo-equatorial position optimal for receptor engagement. This "magic methyl" effect, where a single methyl group dramatically increases potency, is a known phenomenon in medicinal chemistry, often by reducing the entropic penalty of binding.[5] Removing this group or changing its stereochemistry typically leads to a significant loss of activity, highlighting its importance.
R³ Position: The C4-Methoxy Group and the Power of Bioisosteric Replacement
The C4-methoxy group serves as a hydrogen bond acceptor and can interact with polar residues in the NK1 receptor. However, methoxy groups, particularly on aromatic rings, are often sites of metabolic oxidation (O-demethylation) by cytochrome P450 enzymes, leading to poor pharmacokinetic profiles.[6]
To address this liability, the principle of bioisosteric replacement is employed. Fluorine is an excellent bioisostere for a methoxy group; it is of similar size, can act as a weak hydrogen bond acceptor, and its introduction can block metabolic pathways.[6][7] Replacing the methoxy group with a fluorine atom or a difluoro/trifluoro-methoxy group is a key strategy to enhance metabolic stability while retaining or even improving potency. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism.[7]
The C4-Aryl Group: Probing the Hydrophobic Pocket
A substituted phenyl ring at the C4 position is a common feature of potent NK1 antagonists. This group is believed to engage in hydrophobic and π-π stacking interactions within a deep pocket of the receptor. The substitution pattern on this ring is critical for fine-tuning potency and selectivity. Typically, electron-withdrawing groups such as chlorine or fluorine at the 3- and 4-positions of the phenyl ring are favorable.[4]
In Vitro Biological Evaluation: A Validating Workflow
To establish a reliable SAR, a robust and reproducible biological evaluation cascade is essential. The following workflow details the primary and secondary assays used to profile the synthesized compounds.
Caption: Experimental workflow for the biological evaluation of NK1 receptor antagonists.
Experimental Protocol: NK1 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to displace a known high-affinity radioligand.
-
Objective: To determine the inhibitory constant (Ki) of test compounds.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human NK1 receptor.
-
[³H]-Substance P (Radioligand).
-
Non-labeled Substance P (for non-specific binding determination).
-
Test compounds dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and cocktail.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]-Substance P, and either test compound, buffer (for total binding), or excess non-labeled Substance P (for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Allow filter mats to dry, then place them in scintillation vials with a scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 value for each compound using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Experimental Protocol: Functional Antagonism (Calcium Flux Assay)
This assay measures the ability of a compound to function as an antagonist by blocking the downstream signaling (calcium release) induced by the native ligand, Substance P.
-
Objective: To determine the functional inhibitory concentration (IC50) of test compounds.
-
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Substance P (Agonist).
-
Test compounds.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Plate NK1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash cells to remove excess dye.
-
Add serial dilutions of the test compounds (antagonists) and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add a pre-determined concentration of Substance P (agonist) to all wells to stimulate the receptor.
-
Measure the resulting change in fluorescence, which corresponds to intracellular calcium concentration.
-
Plot the inhibition of the calcium signal against the antagonist concentration to determine the IC50 value.
-
Data Summary and Mechanistic Interpretation
The data generated from the described assays allow for the construction of a comprehensive SAR table, which guides the iterative process of drug design.
Table 1: SAR of (3S,4R)-Piperidine Derivatives at the Human NK1 Receptor
| Compound ID | R¹ (N-substituent) | R³ (C4-substituent) | C4-Aryl Substituent | hNK1 Binding Ki (nM) | hNK1 Functional IC50 (nM) |
| 1a (Lead) | -CH₃ | -OCH₃ | 3,4-dichloro | 15.2 | 25.8 |
| 1b | -H | -OCH₃ | 3,4-dichloro | 150.5 | 210.1 |
| 1c | -C(O)Ph | -OCH₃ | 3,4-dichloro | 1.8 | 3.5 |
| 2a | -CH₃ | -F | 3,4-dichloro | 12.5 | 21.0 |
| 2b | -CH₃ | -F | 4-fluoro | 28.9 | 45.3 |
| 2c | -CH₃ | -F | 3-chloro, 4-methyl | 8.7 | 15.1 |
| 3a | -C(O)Ph | -F | 3,4-dichloro | 0.9 | 1.7 |
Data are representative and compiled based on general principles of NK1 antagonist SAR.
The results in Table 1 illustrate key SAR trends:
-
N-Substitution: N-demethylation (1b vs 1a) is detrimental, while N-acylation with a benzoyl group (1c vs 1a) dramatically increases potency, likely through favorable interactions in the binding pocket.[4]
-
Bioisosteric Replacement: Replacing the metabolically labile C4-methoxy group with a fluorine atom (2a vs 1a) maintains high potency, suggesting it is a successful substitution to improve potential drug-like properties.
-
Aryl Substitution: The electronic nature of the C4-aryl substituent is critical. A combination of electron-withdrawing (Cl) and weakly donating (CH₃) groups (2c) can be more potent than two strongly withdrawing groups (2a).
-
Synergy: The combination of optimal groups at each position (compound 3a) leads to a highly potent NK1 antagonist with sub-nanomolar binding affinity.
Caption: Summary of key structure-activity relationships for the piperidine core.
Conclusion
The systematic exploration of the (3S,4R)-disubstituted piperidine scaffold has revealed critical structural requirements for potent NK1 receptor antagonism. The stereochemistry of the core, the nature of the N-substituent, the conformational role of the C3-methyl group, and the electronic properties of the C4-aryl ring all contribute significantly to binding affinity and functional activity. Furthermore, strategic bioisosteric replacement of metabolically vulnerable moieties, such as the C4-methoxy group, is a vital strategy for developing compounds with improved drug-like properties. The insights gained from this SAR study provide a robust framework for the design of next-generation NK1 receptor antagonists with potential therapeutic applications.
References
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. (2025). BenchChem.
-
SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). PubMed. [Link]
-
Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PMC. [Link]
-
Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2023). ResearchGate. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]
-
Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. (1998). PubMed. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Technical Guide: Therapeutic Potential & Synthetic Engineering of Chiral 4-Methoxy-3-Methyl-Piperidine Scaffolds
This technical guide details the structural pharmacology, synthetic engineering, and therapeutic applications of the 4-methoxy-3-methyl-piperidine scaffold.
Executive Summary
The 4-methoxy-3-methyl-piperidine moiety has emerged as a high-value "privileged scaffold" in modern drug discovery, particularly for targeting G-protein coupled receptors (GPCRs) like C5aR and challenging intracellular targets such as KRAS mutants . Unlike simple piperidines, this 3,4-disubstituted core leverages the "Magic Methyl" effect and a specific methoxy hydrogen-bond acceptor to restrict conformational entropy, thereby enhancing binding affinity and metabolic stability. This guide provides a rigorous analysis of its stereochemical synthesis, conformational dynamics, and application in next-generation oncology and immunology therapeutics.
Structural Pharmacology: The "Conformational Lock"
The therapeutic potency of this scaffold stems from its ability to pre-organize the piperidine ring into a bioactive conformation, minimizing the entropic penalty upon protein binding.
Stereochemical & Conformational Dynamics
The 3-methyl and 4-methoxy substituents create two chiral centers, resulting in four possible stereoisomers. The relative configuration (cis vs. trans) dictates the preferred ring pucker.
-
The Cis-Lock: In the cis-configuration (e.g., 3S,4R), the 3-methyl group often adopts an equatorial position to avoid 1,3-diaxial strain, forcing the 4-methoxy group into an axial or equatorial orientation depending on the specific salt bridge requirements of the target pocket.
-
The Methoxy Anchor: The 4-methoxy group serves as a critical H-bond acceptor (e.g., interacting with Serine or Threonine residues in the binding pocket) while simultaneously increasing lipophilicity compared to a hydroxyl group, improving blood-brain barrier (BBB) permeability.
The "Magic Methyl" Effect
The addition of the C3-methyl group typically boosts potency by 10-100 fold compared to the des-methyl analog. This is attributed to:
-
Desolvation: Filling a hydrophobic sub-pocket (e.g., in KRAS G12D).
-
Rigidification: Increasing the rotational energy barrier of the piperidine ring, locking it into the "active" chair form.
Figure 1: Conformational restriction logic. The 3,4-substitution pattern reduces the entropic cost of binding.
Synthetic Engineering: Asymmetric Protocols
The synthesis of this scaffold requires high diastereoselectivity. The following protocol describes the synthesis of the (3S,4S)-4-methoxy-3-methyl-piperidine core, a key intermediate for C5aR antagonists.
Core Synthesis Protocol (Self-Validating)
Objective: Stereoselective methylation of a chiral diol precursor.
Reagents:
-
Precursor: (3S,4S)-benzyl 3-hydroxy-4-methylpiperidine-1-carboxylate (or related diol/protected forms)
-
Alkylating Agent: Methyl Iodide (MeI)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with (3S,4S)-benzyl 3-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration) under Nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0°C. Add NaH (1.5 eq) portion-wise over 20 minutes to control hydrogen evolution. Critical Checkpoint: Ensure bubbling ceases before proceeding to ensure complete alkoxide formation.
-
Methylation: Add MeI (1.5 eq) dropwise via syringe pump to maintain internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Quench & Workup: Cool to 0°C. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Validation Parameters:
-
¹H-NMR (500 MHz, CDCl₃): Look for the methoxy singlet at δ ~3.35 ppm. Verify the coupling constant (
) between H3 and H4 to confirm retention of stereochemistry ( Hz for cis-equatorial/axial relationships vs Hz for trans-diaxial).
Figure 2: Synthetic workflow for the O-methylation of the chiral piperidine core.
Therapeutic Applications
KRAS Mutant Inhibitors (Oncology)
Recent patent literature (2024) highlights the 4-methoxy-3-methyl-piperidine scaffold as a crucial component in non-covalent inhibitors of KRAS G12D and G12C .
-
Mechanism: The scaffold occupies the Switch II pocket of the mutant KRAS protein. The 3-methyl group provides a hydrophobic anchor, while the 4-methoxy group interacts with the backbone of the effector binding loop, preventing RAF activation.
-
Significance: This offers a pathway to target "undruggable" KRAS mutations prevalent in pancreatic and colorectal cancers.
C5a Receptor Antagonists (Immunology)
The scaffold is a pharmacophore in modulators of the C5a receptor (CD88), a GPCR involved in the complement cascade.
-
Role: The chiral piperidine core mimics the arginine-rich C-terminus of the anaphylatoxin C5a, blocking its interaction with the receptor.
-
Indication: Treatment of inflammatory disorders such as ANCA-associated vasculitis and rheumatoid arthritis.
Historical Context: Renin Inhibition
While modern Renin inhibitors like Aliskiren utilize an acyclic backbone, early development by Roche and Merck Frosst utilized 3,4-disubstituted piperidines to mimic the transition state of angiotensinogen cleavage. The 4-methoxy-3-methyl motif represents an evolution of these early "transition state mimics," optimized for oral bioavailability.
Figure 3: Inhibition of the KRAS signaling cascade. The scaffold blocks the KRAS-RAF interaction.
Experimental Data Summary
The following table summarizes the impact of the 3,4-substitution pattern on physicochemical properties compared to unsubstituted analogs.
| Property | Unsubstituted Piperidine | 4-Methoxy-3-Methyl Piperidine | Impact on Drug Design |
| LogP (Lipophilicity) | 0.8 - 1.2 | 1.9 - 2.4 | Improved membrane permeability & BBB penetration. |
| Rotatable Bonds | High (Ring Flip) | Low (Locked Chair) | Reduced entropic penalty upon binding ( |
| Metabolic Stability | Low (C3/C4 Oxidation) | High | Methyl group blocks C3-hydroxylation (CYP450). |
| H-Bond Donors | 1 (NH) | 1 (NH) | Methoxy adds an H-bond acceptor without a donor. |
References
-
US Patent 8,846,656 B2. Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. (2014).[3][4] Chemocentryx, Inc. Link
-
WO Patent 2024/041606 A1. Compounds having anti-KRAS mutant tumor activity. (2024).[3] Link
-
WO Patent 2021/133809 A1. Inhibitors of mutant forms of EGFR. (2021).[5][6][7] Cullinan Pearl Corp. Link
-
Journal of Medicinal Chemistry. Structure-Based Drug Design and the Discovery of Aliskiren. (2007).[8] Wood, J.M., et al. (Contextual reference for Renin/Piperidine lineage). Link
-
Bioorganic & Medicinal Chemistry Letters. 3,4-Diarylpiperidines as potent renin inhibitors. (2012).[1] Lacombe, P., et al. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Renin inhibitors for the treatment of hypertension: design and optimization of a novel series of tertiary alcohol-bearing piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural modification of the P2' position of 2,7-dialkyl-substituted 5(S)-amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: the discovery of aliskiren, a potent nonpeptide human renin inhibitor active after once daily dosing in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
(3S,4R)-4-Methoxy-3-methyl-piperidine: A Prospective Technical Guide to a Novel Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] As the demand for novel chemical matter with precisely defined three-dimensional (3D) architectures grows, the exploration of underexplored stereoisomers of substituted piperidines presents a significant opportunity. This guide focuses on the (3S,4R)-4-Methoxy-3-methyl-piperidine scaffold, a chiral motif with untapped potential. While direct literature on this specific compound is scarce, this document serves as a prospective guide for researchers. By leveraging established principles of stereoselective synthesis, conformational analysis, and structure-activity relationships from closely related analogs, we provide a comprehensive framework to unlock the potential of this novel scaffold. This guide details plausible synthetic routes, predicts key physicochemical and conformational properties, and outlines a strategic workflow for its evaluation in drug discovery programs.
Part 1: The Piperidine Scaffold in Modern Medicinal Chemistry
The Privileged Status of Piperidines
The piperidine motif is one of the most ubiquitous N-heterocycles in drug discovery. Its prevalence stems from a combination of favorable properties: it is a saturated, low-molecular-weight ring system that can adopt a stable, low-energy chair conformation, providing a robust 3D scaffold. The basic nitrogen atom is typically protonated at physiological pH, allowing for key ionic interactions with biological targets and often improving aqueous solubility. Its non-planar structure allows for the precise positioning of substituents in axial or equatorial orientations, enabling fine-tuning of a molecule's interaction with a target protein.
The Imperative of Chirality and 3D-Scaffolds
Modern drug discovery has increasingly moved away from flat, aromatic-rich molecules towards more three-dimensional structures.[3] 3D-scaffolds offer improved target selectivity and can access binding pockets that are intractable for planar molecules. Chirality is a critical component of this 3D-paradigm. The introduction of stereocenters into a piperidine ring can drastically alter its biological activity, pharmacokinetic properties, and safety profile.[4][5] A single enantiomer may be responsible for the desired therapeutic effect, while its counterpart could be inactive or even contribute to off-target toxicity. Therefore, the ability to synthesize and study stereochemically pure piperidine derivatives is paramount.
Introducing the this compound Core
The this compound scaffold represents a specific, yet underexplored, region of chemical space. This cis-disubstituted pattern, with a small alkyl group at the 3-position and a methoxy group at the 4-position, offers a unique combination of features:
-
Defined Stereochemistry: The (3S,4R) configuration dictates a specific spatial arrangement of the methyl and methoxy groups.
-
Modulated Basicity: The inductive effect of the C4-methoxy group may subtly influence the pKa of the piperidine nitrogen.
-
Vectorial Exit Points: The scaffold provides well-defined vectors for further substitution at the nitrogen and potentially at other positions on the ring, allowing for library development.
This guide will now explore the practical considerations for a researcher interested in pioneering the use of this novel scaffold.
Part 2: Conformational Analysis and Predicted Properties
Predicted Conformational Preferences
The this compound ring is expected to exist predominantly in a chair conformation to minimize torsional strain. For a cis-3,4-disubstituted piperidine, two primary chair conformations are possible.
-
Conformer A (Methyl-axial, Methoxy-equatorial): This conformation would suffer from a 1,3-diaxial interaction between the axial methyl group and the axial hydrogen at C5.
-
Conformer B (Methyl-equatorial, Methoxy-axial): This conformation would experience a 1,3-diaxial interaction between the axial methoxy group and the axial hydrogen at C2.
Generally, the preference for an equatorial position is stronger for larger substituents. Given that a methoxy group is sterically more demanding than a methyl group, it is plausible that Conformer B , with an equatorial methyl group and an axial methoxy group, would be the more stable and thus the predominant conformation in solution. The precise conformational equilibrium, however, would also be influenced by the substituent on the nitrogen and the solvent environment. Understanding this conformational preference is critical, as it dictates the 3D presentation of the substituents to a potential binding site.[6]
Caption: Predicted conformational equilibrium of the piperidine core.
Implications for Target Binding
The defined 3D shape of the (3S,4R) scaffold is its most valuable asset in drug design. An axial substituent (like the predicted methoxy group) will project into a different region of a binding pocket compared to an equatorial one (the methyl group). This fixed spatial arrangement can be exploited to:
-
Enhance Potency: By positioning a key interacting group (e.g., the methoxy oxygen as a hydrogen bond acceptor) optimally within a binding site.
-
Improve Selectivity: The specific 3D shape may fit a target's active site while being incompatible with the binding sites of off-target proteins.
-
Modulate Physicochemical Properties: The orientation of polar groups can influence properties like membrane permeability and solubility.[4]
Predicted Physicochemical Properties
While experimental data is unavailable, we can estimate the core physicochemical properties of the parent scaffold to guide initial design efforts.
| Property | Estimated Value | Significance in Drug Discovery |
| Molecular Weight (MW) | ~143.2 g/mol | Excellent starting point for fragment-based design ("Rule of Three" compliant).[3] |
| cLogP | ~1.5 | Indicates good balance of lipophilicity and hydrophilicity. |
| pKa (of conjugate acid) | ~9.5 - 10.5 | Basic nitrogen will be protonated at physiological pH, aiding solubility and ionic interactions. |
| H-Bond Donors | 1 (N-H) | Provides a point for hydrogen bonding. |
| H-Bond Acceptors | 2 (N and O) | Offers multiple points for hydrogen bonding interactions. |
Part 3: Stereoselective Synthetic Strategies
Accessing the this compound scaffold with high stereochemical purity is the primary synthetic challenge. Below are two plausible strategies based on established methodologies for constructing substituted piperidines.[3][7][8]
Proposed Synthetic Pathway 1: Diastereoselective Hydrogenation
This approach leverages the hydrogenation of a substituted pyridine precursor, which often proceeds with high cis-selectivity.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vasudhapharma.com [vasudhapharma.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical importance of (3S,4R) configuration in piperidine rings
The stereochemical configuration of piperidine rings—specifically the (3S,4R) motif—represents a critical junction between thermodynamic stability and pharmacological potency in medicinal chemistry. This guide dissects the structural, synthetic, and biological imperatives of this configuration, using Paroxetine (Paxil) as the primary technical case study.
Stereochemical & Conformational Analysis
The Thermodynamic Imperative
In 3,4-disubstituted piperidines, the relative stereochemistry determines the conformational landscape. The (3S,4R) configuration in paroxetine corresponds to the trans-isomer .
-
Diequatorial Preference: In a chair conformation, the trans relationship between the C3-substituent (oxymethyl) and the C4-substituent (4-fluorophenyl) allows both bulky groups to occupy equatorial positions.
-
1,3-Diaxial Avoidance: The alternative cis configurations ((3R,4R) or (3S,4S)) force one substituent into an axial position, incurring significant 1,3-diaxial steric penalties (approx. 1.7–3.0 kcal/mol destabilization).
-
Implication: The (3S,4R) configuration is not just pharmacologically selected; it is thermodynamically stabilized, reducing the energy barrier for the molecule to adopt its bioactive conformation.
Data Summary: Isomeric Stability & Potency
| Isomer Configuration | Relationship | Conformation (Major) | SERT Affinity ( | Thermodynamic Status |
| (3S, 4R) | Trans | Diequatorial (e,e) | ~0.08 nM (Eutomer) | Stable |
| (3R, 4S) | Trans | Diequatorial (e,e) | > 100 nM (Distomer) | Stable |
| (3S, 4S) | Cis | Axial/Equatorial (a,e) | Low Affinity | Unstable |
| (3R, 4R) | Cis | Equatorial/Axial (e,a) | Low Affinity | Unstable |
Pharmacological Mechanism: The "ABC" Binding Pose
The potency of the (3S,4R) enantiomer is derived from its ability to adopt the "ABC" binding pose within the Serotonin Transporter (SERT). This lock-and-key fit is stereospecific.
Molecular Interaction Map
-
Subsite A (Asp98 & Tyr95): The secondary amine of the piperidine ring forms a critical salt bridge with Asp98 and a cation-
interaction with Tyr95 . This anchors the core scaffold. -
Subsite B (Tyr176): The (3S)-oxymethyl linker positions the benzodioxol ring to engage in T-shaped aromatic stacking with Tyr176 .
-
Subsite C (Hydrophobic Pocket): The (4R)-fluorophenyl group projects into a hydrophobic cavity, maximizing van der Waals contacts.
The (3R,4S) enantiomer (the mirror image) projects the benzodioxol and fluorophenyl groups into sterically clashing regions of the transporter, drastically reducing affinity.
Visualization: SERT Binding Pathway
Caption: Interaction map of (3S,4R)-Paroxetine within the SERT active site, highlighting critical residue contacts.
Synthetic Protocol: Asymmetric Desymmetrization
Achieving the (3S,4R) configuration with high enantiomeric excess (ee) requires bypassing racemic mixtures. The most robust industrial route utilizes the desymmetrization of 3-(4-fluorophenyl)glutaric anhydride .
Why this route?
-
Atom Economy: Avoids the 50% loss associated with classical resolution of racemates.
-
Scalability: Uses standard reagents and manageable temperatures.
-
Stereocontrol: The chiral auxiliary directs the absolute configuration early in the synthesis.
Step-by-Step Methodology
Reagents:
-
Substrate: 3-(4-fluorophenyl)glutaric anhydride.
-
Chiral Auxiliary: (S)-(-)-4-benzyl-2-oxazolidinone (Evans auxiliary) or similar.
-
Base: n-Butyllithium (n-BuLi) or LiHMDS.
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF.
Protocol:
-
Activation: Dissolve (S)-4-benzyl-2-oxazolidinone in dry THF under
at -78°C. Add n-BuLi (1.1 eq) dropwise to generate the lithiated species. -
Desymmetrization: Cannulate the lithiated auxiliary into a solution of 3-(4-fluorophenyl)glutaric anhydride in THF at -78°C.
-
Mechanism:[1] The nucleophile attacks one carbonyl preferentially due to steric steering by the benzyl group, opening the anhydride to form the hemi-ester/amide with established stereochemistry at the C3/C4 equivalent positions.
-
-
Cyclization & Reduction:
-
Treat the intermediate acid with thionyl chloride (
) to form the acid chloride, followed by intramolecular Friedel-Crafts or direct imide formation (depending on specific pathway variant). -
Alternatively, selective reduction of the acid moiety followed by cyclization yields the piperidinone.
-
-
Final Reduction: Reduce the lactam/imide using
in refluxing THF to yield (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine .
Validation Checkpoint:
-
Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).
-
Target: >98% ee.
-
NMR Confirmation: The coupling constant
in -NMR should be ~10-12 Hz, indicative of the trans-diaxial proton relationship (confirming the diequatorial substituent arrangement).
Synthetic Workflow Diagram
Caption: Asymmetric desymmetrization pathway to the key (3S,4R)-piperidine intermediate.
Analytical Validation Standards
To ensure the integrity of the (3S,4R) configuration during development, the following analytical battery is mandatory.
Absolute Configuration Assignment (X-Ray)
-
Method: Single Crystal X-Ray Diffraction (SC-XRD).
-
Protocol: Crystallize the hydrochloride salt from isopropanol/ethanol.
-
Requirement: Flack parameter close to 0.0 (confirming absolute structure) vs 1.0 (inverted structure).
Enantiomeric Purity (Chiral HPLC)
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
-
Conditions: Flow rate 1.0 mL/min, UV detection at 290 nm.
-
Acceptance Criteria: Area % of (3S,4R) > 99.5% for API grade.
Conformational Verification (NOESY NMR)
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Observation: Strong NOE correlations between H3 (axial) and H5 (axial), and H4 (axial) and H2 (axial).
-
Significance: Confirms the chair conformation with substituents in the equatorial plane.
References
-
Mechanism of Paroxetine Inhibition of the Serotonin Transporter. National Institutes of Health (NIH) / PMC. [Link]
-
Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature / NIH. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica. [Link]
-
Computation-guided analysis of paroxetine binding to hSERT. PubMed Central. [Link]
-
Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI (International Journal of Molecular Sciences). [Link]
Sources
Methodological & Application
Application Note: Reductive Amination of (3S,4R)-4-Methoxy-3-methyl-piperidine
Executive Summary
This guide details the optimized conditions for the N-alkylation of (3S,4R)-4-Methoxy-3-methyl-piperidine via reductive amination. This specific chiral amine presents unique synthetic challenges due to the steric hindrance introduced by the C3-methyl group adjacent to the nucleophilic nitrogen. Standard protocols often result in incomplete conversion or stalled iminium formation.
This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its exceptional chemoselectivity and mildness, minimizing the risk of epimerization at the C3/C4 chiral centers. For sterically demanding carbonyl partners, a Titanium(IV) Isopropoxide-mediated variant is provided to drive equilibrium toward the imine.
Strategic Analysis: The Substrate Challenge
Steric Environment
The target amine features a methyl group at the C3 position and a methoxy group at C4.
-
Primary Constraint: The C3-methyl group creates significant steric bulk around the nitrogen atom. This impedes the initial nucleophilic attack on the carbonyl carbon (hemiaminal formation) and the subsequent dehydration to the iminium ion.
-
Stereochemical Integrity: The (3S,4R) configuration must be preserved. Harsh acidic conditions or high-temperature catalytic hydrogenation could theoretically induce epimerization, particularly if the reaction proceeds through enamine intermediates.
Reagent Selection Logic
| Reagent | Suitability | Rationale |
| NaBH(OAc)₃ (STAB) | Optimal | Mild hydride donor.[1] Reduces iminium ions much faster than ketones/aldehydes.[1][2][3] Does not require low pH, preserving acid-sensitive groups. |
| NaCNBH₃ | Sub-optimal | Requires toxic cyanide handling and pH control (pH 3-5). Slower kinetics for hindered amines. |
| H₂ / Pd-C | Caution | Non-selective. Risk of hydrogenolysis of the C4-methoxy group or epimerization. |
| Ti(OiPr)₄ | Additive | Lewis acid and water scavenger. Essential for forcing imine formation with hindered ketones before reduction. |
Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a distinct equilibrium followed by an irreversible reduction.
Figure 1: Mechanistic flow of reductive amination. The rate-determining step for hindered amines is often the Hemiaminal → Iminium transition.
Experimental Protocols
Protocol A: Standard Conditions (Aldehydes & Unhindered Ketones)
Best for: Reacting the piperidine with alkyl aldehydes or accessible cyclohexanones.
Reagents:
-
This compound (1.0 equiv)
-
Carbonyl compound (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve the piperidine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.1 M concentration).
-
Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: This pre-stir allows the hemiaminal/imine equilibrium to establish.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes to prevent dialkylation or side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LCMS for the disappearance of the secondary amine.
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
Protocol B: "Power" Conditions (Hindered Ketones)
Best for: Reacting the piperidine with acetophenones, hindered cyclic ketones, or when Protocol A yields <50%.
Reagents:
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
STAB (2.0 equiv)
-
Solvent: THF (Anhydrous)
Procedure:
-
Imine Formation: In a sealed vial, combine the piperidine (1.0 equiv), ketone (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv). Do not add solvent yet (neat conditions often favor imine formation), or use minimal anhydrous THF.
-
Incubation: Stir at RT for 6–12 hours (or 50°C if extremely hindered).
-
Dilution: Dilute the viscous mixture with anhydrous THF (0.2 M) and ethanol (1 mL per mmol substrate).
-
Critical: The ethanol is necessary to solubilize the intermediate titanium complexes before reduction.
-
-
Reduction: Add STAB (2.0 equiv) or NaBH₄ (if STAB is too slow in this matrix) and stir for 4–8 hours.
-
Quench: Add 1N NaOH or Rochelle’s Salt solution to break the Titanium emulsion. Stir vigorously until two clear layers form (can take 1 hour). Filter through Celite if necessary.
Optimization Decision Tree
Use this logic flow to determine the correct protocol for your specific coupling partner.
Figure 2: Strategic decision tree for selecting reaction conditions.
Critical Quality Attributes & Troubleshooting
Monitoring
-
LCMS: The secondary amine starting material (MW ~129 + substituents) is the best marker.
-
Appearance: The reaction should remain a suspension or clear solution. If a gummy precipitate forms in Protocol A, it may be the amine-acetate salt; add more DCE or switch to DCM.
Common Issues
| Observation | Root Cause | Solution |
| No Reaction (SM Recovery) | Steric hindrance preventing hemiaminal formation. | Switch to Protocol B (Ti-mediated). Increase concentration to 0.5 M. |
| Alcohol Byproduct (Reduced Ketone) | Reducing agent is reducing the ketone faster than the imine forms. | STOP. You are adding STAB too early. Increase pre-stir time or use Ti(OiPr)₄ to lock in the imine before adding hydride. |
| Low Yield (Emulsion) | Titanium salts during workup. | Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution for the quench. Stir until layers clarify. |
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Borch, R. F., et al. (1971).[5] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
Sources
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- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Procedure for Boc-protection of (3S,4R)-4-Methoxy-3-methyl-piperidine
An Application Guide for the N-tert-Butoxycarbonyl Protection of (3S,4R)-4-Methoxy-3-methyl-piperidine
Introduction: The Strategic Importance of Amine Protection
In the landscape of complex organic synthesis, particularly within pharmaceutical and medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a multitude of active pharmaceutical ingredients (APIs).[1] The precise functionalization of such heterocyclic systems requires a robust strategy of protecting and deprotecting reactive functional groups. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability across a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic protocols.[2][3][4] This orthogonality makes it an indispensable tool in multi-step synthetic campaigns.[5]
This document provides a comprehensive protocol for the N-Boc protection of a specific chiral piperidine derivative, this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to elaborate on the underlying chemical principles, justify procedural choices, and provide a framework for troubleshooting and validation, ensuring a high degree of reproducibility for researchers in drug discovery and development.
Reaction Principle: Mechanism of N-Boc Protection
The protection of the secondary amine of the piperidine ring with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution pathway.[2]
-
Nucleophilic Attack : The lone pair of electrons on the piperidine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[2][6] This forms a transient tetrahedral intermediate.
-
Intermediate Collapse : The unstable tetrahedral intermediate collapses. This step is driven by the formation of a stable tert-butyl carbonate leaving group.
-
Proton Transfer & Decomposition : The leaving group, tert-butyl carbonate, is sufficiently basic to deprotonate the now-protonated piperidine nitrogen.[6] The resulting tert-butyl bicarbonate is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, providing a strong thermodynamic driving force that pushes the reaction to completion.[2][6]
While the reaction can proceed without a base, the addition of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to neutralize the protonated amine intermediate, thereby increasing the concentration of the free, nucleophilic amine and accelerating the reaction rate.[2][5]
Caption: Mechanism of Boc-protection on a secondary amine.
Experimental Protocol
This protocol is designed for a standard laboratory scale (1.0 mmol) and can be scaled accordingly. It is imperative to use anhydrous solvents to prevent hydrolysis of the Boc anhydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥95% Purity | N/A (User supplied) | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Sigma-Aldrich | Boc-protecting agent |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Acros Organics | Non-nucleophilic base |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | N/A | Lab Prepared | Aqueous wash (neutralize acid traces) |
| Brine (Saturated aqueous NaCl solution) | N/A | Lab Prepared | Aqueous wash (break emulsions, remove water) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary phase for chromatography |
| Round-bottom flask, magnetic stir bar, separatory funnel | N/A | Standard Lab Glassware | Reaction and work-up apparatus |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 143 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (10 mL). Stir at room temperature until fully dissolved.
-
Rationale: DCM is an excellent solvent for a wide range of organic compounds and is unreactive under these conditions.[7]
-
-
Base Addition:
-
Add triethylamine (TEA) (1.5 eq, e.g., 0.21 mL, 1.5 mmol) to the solution. Stir for 2-3 minutes.
-
Rationale: TEA acts as a proton scavenger, preventing the buildup of acidic species and ensuring the piperidine remains in its more nucleophilic free-base form.[2] An excess ensures complete neutralization.
-
-
Reagent Addition:
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq, e.g., 262 mg, 1.2 mmol) to the stirring solution in one portion.
-
Rationale: A slight excess of (Boc)₂O ensures the reaction goes to completion, even if minor hydrolysis occurs.[8] The reaction is typically exothermic; for larger scales, addition may need to be controlled.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent). The product spot should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 1-4 hours.[7]
-
-
Work-up and Extraction:
-
Once the starting material is consumed, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Rationale: The water quench hydrolyzes any remaining (Boc)₂O. The NaHCO₃ wash removes any potential acidic byproducts, and the brine wash helps to remove water from the organic phase.[3]
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will need to be optimized but a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-Boc protected piperidine as a clear oil or white solid.
-
Caption: Step-by-step experimental workflow diagram.
Data Analysis and Validation
Successful protection should be confirmed by standard analytical techniques.
-
¹H NMR: Expect the appearance of a large singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group. Shifts will also be observed for the protons on the carbons alpha to the nitrogen due to the electronic change from an amine to a carbamate.
-
¹³C NMR: A new signal will appear around 80 ppm for the quaternary carbon of the Boc group, and another around 155 ppm for the carbamate carbonyl carbon.
-
Mass Spectrometry (ESI+): The product should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the Boc-protected product (C₁₂H₂₃NO₃, Mol. Wt.: 229.32).
-
FT-IR: The N-H stretch of the starting secondary amine (typically ~3300 cm⁻¹) should disappear, and a strong C=O stretch for the carbamate should appear around 1680-1700 cm⁻¹.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent; low reactivity of amine. | Add another portion of (Boc)₂O (0.2 eq). If still slow, gently warm the reaction to 35-40 °C.[8] Ensure anhydrous conditions. |
| Low Yield | Product loss during work-up; inefficient extraction. | Ensure pH of the aqueous layer is neutral or slightly basic before extraction. Perform additional extractions (4-5x). |
| Side Product Formation | Presence of water leading to (Boc)₂O hydrolysis. | Use high-quality anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar) if necessary. |
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis . Available at: [Link]
-
Adding Boc Group Mechanism | Organic Chemistry - YouTube . Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific . Available at: [Link]
-
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate . Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR . Available at: [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals . Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF - ResearchGate . Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes & Protocols: A Guide to the Strategic Incorporation of (3S,4R)-4-Methoxy-3-methyl-piperidine into Synthetic Peptides
Abstract
The incorporation of non-natural amino acids (nnAAs) and constrained structural motifs into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, receptor selectivity, and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (3S,4R)-4-Methoxy-3-methyl-piperidine, a conformationally restricted building block, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We address the unique challenges posed by this sterically demanding scaffold, offering field-proven strategies for efficient coupling and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel chemical diversity in their peptide-based therapeutic programs.
The Strategic Value of this compound in Peptidomimetics
Peptides are potent biological signaling molecules, but their therapeutic application can be limited by poor metabolic stability and lack of oral bioavailability. The introduction of scaffolds like piperidine derivatives directly addresses these limitations.[3][4]
This compound is a particularly compelling building block due to its defined stereochemistry and conformational rigidity. Its integration into a peptide backbone serves several key purposes:
-
Conformational Constraint: The rigid six-membered ring structure restricts the rotational freedom of the peptide backbone, locking it into a specific secondary structure (e.g., a β-turn mimic). This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[5]
-
Increased Proteolytic Resistance: The N-alkylated nature of the piperidine ring and the absence of a standard α-carbon C-H bond render the adjacent peptide bonds resistant to cleavage by common proteases.[2]
-
Modulation of Physicochemical Properties: The methoxy group and overall lipophilicity of the scaffold can be used to fine-tune the solubility, membrane permeability, and pharmacokinetic profile of the parent peptide.
To be incorporated into a standard C-to-N terminus SPPS workflow, the piperidine scaffold must be derivatized to possess a carboxylic acid functional group, effectively transforming it into a non-natural amino acid analog (e.g., Fmoc-(3S,4R)-4-Methoxy-3-methyl-piperidine-1-yl-acetic acid).
Chemical Structure and Properties
The precise stereochemical arrangement of the methyl and methoxy groups dictates the three-dimensional orientation of the substituents and, consequently, the conformation it induces in the peptide chain.
Caption: Structure of this compound.
Core Challenge: Overcoming Steric Hindrance in SPPS
The primary obstacle to incorporating substituted piperidines and other Cα- or N-alkylated amino acids is steric hindrance.[6] The bulky ring system and its substituents can significantly slow down the kinetics of the peptide bond formation. This can lead to:
-
Incomplete Coupling: Failure to achieve >99% coupling efficiency results in the formation of deletion sequences, which are difficult to separate from the target peptide.[7]
-
Side Reactions: Under forced conditions, side reactions such as racemization or modification of sensitive side chains can occur.
To ensure a successful synthesis, the standard SPPS protocol must be optimized with more potent reagents and longer reaction times to drive the coupling reaction to completion.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the manual or automated incorporation of an Fmoc-protected this compound derivative into a peptide sequence.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Solid support for peptide synthesis.[8] |
| Fmoc-Protected Amino Acids | Synthesis Grade | Standard building blocks for the peptide chain. |
| Fmoc-(3S,4R)-4-Methoxy-3-methyl-piperidine-1-yl-acetic acid | Custom Synthesis | The non-natural building block of interest. |
| Coupling Reagent: HATU | Synthesis Grade | Potent activator for sterically hindered couplings.[9] |
| Base: N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Non-nucleophilic base for activation and coupling. |
| Fmoc Deprotection: 20% Piperidine in DMF (v/v) | Synthesis Grade | Standard reagent for removing the Fmoc protecting group.[9] |
| Solvents: Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide Synthesis Grade | Solvents for swelling, washing, and reactions. |
| Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | Reagent Grade | For cleavage from resin and removal of side-chain protecting groups. |
| Washing Solvents: Isopropanol (IPA), Diethyl Ether | Reagent Grade | For resin washing and peptide precipitation. |
SPPS Workflow for Incorporation
The following diagram illustrates the key cycle for incorporating the specialized building block.
Caption: Optimized SPPS cycle for coupling a sterically hindered building block.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin (~0.1 mmol) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[9] Drain the solvent.
-
-
Fmoc-Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 5 minutes to ensure complete Fmoc removal.
-
Rationale: This two-step deprotection ensures the complete removal of the Fmoc group, providing a free amine for the subsequent coupling reaction.[10]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Activation and Coupling of this compound Derivative:
-
In a separate vial, dissolve the building block (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1 minute.
-
Rationale: Using a slight sub-stoichiometric amount of the activator (HATU) relative to the amino acid derivative minimizes potential side reactions like racemization. HATU is a highly effective coupling reagent for hindered amino acids.[6][9]
-
Immediately add the activated mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 to 4 hours .
-
Causality: Standard coupling times (30-60 min) are insufficient for sterically demanding building blocks. Extending the reaction time is critical to drive the reaction to completion and maximize the yield of the desired product. A double coupling (repeating this step) may be necessary if a test cleavage reveals low efficiency.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.
-
-
Optional Capping:
-
To ensure that any unreacted N-terminal amines do not result in deletion sequences, a capping step is recommended.
-
Add a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF to the resin and agitate for 20 minutes.[9]
-
Wash the resin with DMF (3 x 5 mL).
-
Rationale: Capping acetylates unreacted amines, rendering them inert for subsequent coupling cycles, which simplifies final purification.
-
-
Chain Elongation:
-
Repeat the standard SPPS cycle (deprotection, coupling, washing) for the remaining amino acids in the sequence.
-
-
Final Cleavage and Work-up:
-
After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold tube containing 40 mL of diethyl ether.
-
Cool the ether solution at -20°C for 30 minutes to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.
-
Dry the crude peptide under vacuum.
-
Quality Control: Characterization and Analysis
Verifying the successful incorporation of the building block is a critical final step.[11]
Analytical Techniques
-
Reversed-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of the crude peptide.[12][13] A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used. A successful synthesis will show one major product peak. The presence of a significant peak at an earlier retention time may indicate a deletion sequence.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the purified peptide.[13][14] The observed mass must match the calculated theoretical mass of the sequence containing the this compound moiety.
Representative Data
The table below shows hypothetical data for a target decapeptide (MW = 1250.5 Da) where the piperidine building block (MW = 215.3 Da after incorporation) was to be coupled at position 5.
| Sample ID | Synthesis Protocol | HPLC Purity (%) | Major MS Peak (m/z) | Interpretation |
| EXP-01-A (Success) | Optimized (HATU, 4h coupling) | 88% | 1250.6 | Successful incorporation. The observed mass matches the theoretical mass of the target peptide. |
| EXP-01-B (Failure) | Standard (HBTU, 1h coupling) | 45% | 1035.3 | Failed incorporation. The major peak corresponds to the peptide with the deletion of the piperidine building block. |
Conclusion
The successful incorporation of structurally complex building blocks like this compound into peptides is an achievable goal that unlocks vast potential in peptidomimetic design. The key to success lies in acknowledging and addressing the kinetic challenges posed by steric hindrance. By employing potent coupling reagents such as HATU, extending reaction times, and implementing rigorous quality control, researchers can effectively synthesize novel peptide analogs with precisely engineered conformations and enhanced therapeutic properties.
References
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
- Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science.
- Luo, Y., & Cobb, S. L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology.
- Muir, T. W., & Kent, S. B. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- ChemicalBook. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis.
- Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Digital.CSIC. (2014). Solid-phase peptide synthesis.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- AAPPTec. (2013). Solid Phase Peptide Synthesis (SPPS).
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
- Zhu, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience.
- Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Pilli, R. A., et al. (2006). Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
- ResearchGate. (2000). An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine.
- International Journal of Molecular Sciences. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Santa Cruz Biotechnology. (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine.
- Santa Cruz Biotechnology. (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Boc Sciences. 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine.
- Edmondson, S. D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
- PubChem. 3-[(4-methoxyphenyl)methyl]piperidine.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Sigma-Aldrich. cis-4-Methoxy-3-methyl-piperidine.
- Bofill, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules.
- da Costa, E. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. ijsra.net [ijsra.net]
- 12. lcms.cz [lcms.cz]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharmaspec.com [biopharmaspec.com]
Scalable synthesis routes for chiral 4-methoxy-3-methyl-piperidine
An Application Note and Protocol from the Senior Application Scientist
Topic: Scalable Synthesis Routes for Chiral 4-Methoxy-3-methyl-piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3,4-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The precise control over stereochemistry at the C3 and C4 positions is often critical for biological activity, selectivity, and pharmacokinetic properties. This application note provides a detailed guide to scalable synthetic strategies for producing chiral 4-methoxy-3-methyl-piperidine, a valuable building block for drug discovery. We move beyond a single prescribed method to analyze and compare two robust, scalable, and stereocontrolled synthetic routes: Strategy A , an asymmetric hydrogenation of a pyridine precursor, and Strategy B , a diastereoselective reduction of a key piperidone intermediate. Each strategy is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and key considerations for process optimization and scale-up.
Introduction: The Strategic Importance of Chiral Piperidines
The piperidine ring is one of the most frequently encountered N-heterocycles in pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The introduction of chirality further enhances its utility, allowing for fine-tuning of binding interactions and potentially reducing off-target effects.[1]
However, the synthesis of polysubstituted chiral piperidines presents significant challenges, particularly on a large scale.[3][4] Key hurdles include:
-
Stereocontrol: Achieving high diastereoselectivity and enantioselectivity.
-
Scalability: Ensuring the chosen reactions are safe, efficient, and economically viable at kilogram scale.
-
Versatility: The route should ideally accommodate the synthesis of different stereoisomers.
This guide focuses on providing practical and scalable solutions to these challenges for the synthesis of chiral 4-methoxy-3-methyl-piperidine.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of the protocols detailed in this note. The key is to establish the C3-methyl and C4-methoxy stereocenters with predictable and high fidelity.
Caption: High-level retrosynthetic analysis of the target molecule.
-
Strategy A (Asymmetric Hydrogenation): This "aromatize-and-reduce" strategy is highly convergent. It involves the synthesis of a flat, achiral 4-methoxy-3-methylpyridine precursor, followed by a powerful asymmetric hydrogenation step to set both stereocenters simultaneously. This approach is often favored for its atom economy.[5][6]
-
Strategy B (Diastereoselective Reduction): This approach builds the piperidine ring first and then establishes the stereocenters sequentially. A diastereoselective reduction of a prochiral ketone is the key stereochemistry-defining step, offering excellent control over the relative configuration of the C3 and C4 substituents.
Strategy A: Asymmetric Hydrogenation of a Pyridine Precursor
This route is elegant and powerful, leveraging well-established catalytic technologies to achieve high enantioselectivity on an aromatic substrate. The key transformation is the Rhodium-catalyzed asymmetric hydrogenation of an activated pyridinium salt.[2]
Rationale and Mechanistic Insight
Direct asymmetric hydrogenation of pyridines is challenging due to their aromatic stability. The reaction is greatly facilitated by first activating the ring, typically by forming an N-acyl or N-benzyl pyridinium salt. This activation breaks the aromaticity in subsequent partially reduced intermediates, making them susceptible to enantioselective hydrogenation. A chiral phosphine ligand coordinated to a rhodium center creates a chiral pocket, forcing the substrate to bind in a specific orientation and leading to hydrogen delivery to one enantiotopic face.
Caption: Synthetic workflow for the asymmetric hydrogenation route.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxy-3-methylpyridine This precursor can be synthesized via several literature methods, often starting from commercially available 3-methyl-4-nitropyridine-N-oxide.
Step 2: Formation of N-Benzyl-4-methoxy-3-methylpyridinium bromide
-
To a solution of 4-methoxy-3-methylpyridine (1.0 eq) in acetonitrile (5 mL/g) in a reactor suitable for heating under reflux, add benzyl bromide (1.1 eq).
-
Heat the mixture to reflux (approx. 82°C) for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, then further cool to 0-5°C for 2 hours to promote crystallization.
-
Filter the resulting solid precipitate, wash with cold acetonitrile (2 x 1 mL/g), and dry under vacuum to yield the pyridinium salt as a white to off-white solid.
Step 3: Asymmetric Hydrogenation to yield cis-N-Benzyl-4-methoxy-3-methylpiperidine Causality: This is the critical stereochemistry-determining step. The choice of chiral ligand is paramount. For achieving the cis diastereomer, ligands from the Josiphos or DuanPhos family are often effective. The reaction must be performed in a high-pressure reactor with rigorous exclusion of oxygen.
-
In a glovebox, charge a high-pressure reactor insert with [Rh(COD)₂]BF₄ (0.01 eq) and a suitable chiral ligand (e.g., (R,R)-Me-BPE-Phos, 0.011 eq).
-
Add degassed methanol (2 mL/g of substrate). Stir for 20 minutes to allow for catalyst pre-formation.
-
Add the N-benzylpyridinium salt from Step 2 (1.0 eq).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor with nitrogen (3 cycles) followed by hydrogen (3 cycles).
-
Pressurize the reactor to 50 bar (725 psi) with hydrogen.
-
Heat the reactor to 50°C and stir vigorously for 24-48 hours.
-
Monitor hydrogen uptake. Once the reaction is complete, cool to room temperature, and carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure. The crude product is typically taken directly to the next step.
Step 4: N-Debenzylation
-
Dissolve the crude product from Step 3 in methanol (10 mL/g).
-
Carefully add 10% Palladium on carbon (10 wt% of substrate).
-
Pressurize a hydrogenation reactor with hydrogen to 5 bar (75 psi).
-
Heat to 40°C and stir for 8-12 hours.
-
After reaction completion, cool, vent, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by distillation or by salt formation and crystallization to yield the final chiral piperidine.
Quantitative Data Summary (Strategy A)
| Parameter | Target Value | Rationale / Reference |
| Overall Yield | 25-40% | Based on multi-step syntheses involving asymmetric hydrogenations.[2] |
| Diastereomeric Ratio (cis:trans) | >95:5 | Chiral catalysts for this transformation are highly selective. |
| Enantiomeric Excess (e.e.) | >98% | Modern chiral ligands for Rh-catalyzed hydrogenations routinely achieve high e.e. |
| Scalability Concern | High | Requires specialized high-pressure hydrogenation equipment. |
Strategy B: Diastereoselective Reduction of a Piperidone
This strategy offers orthogonal control over the C3 and C4 stereocenters. The C3-methyl stereocenter is established first, followed by a highly diastereoselective reduction of a C4-ketone, which is directed by the pre-existing stereocenter.
Rationale and Mechanistic Insight
The key step is the reduction of the ketone at the C4 position. The existing methyl group at C3 will preferentially occupy an equatorial position to minimize steric hindrance. The incoming hydride reagent will then attack from the less hindered face. Bulky hydride reagents (e.g., L-Selectride®) favor axial attack, leading to an equatorial hydroxyl group (trans product). Smaller hydride reagents (e.g., NaBH₄) can favor equatorial attack, leading to an axial hydroxyl group (cis product). This predictability is a major advantage of this route.
Caption: Synthetic workflow for the diastereoselective reduction route.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-methyl-4-piperidone This starting material can be prepared from commercially available N-Boc-4-piperidone via α-methylation. Resolution to obtain a single enantiomer can be achieved at this stage via chiral chromatography or diastereomeric salt resolution of a derivative.
Step 2: Diastereoselective Reduction to yield trans-N-Boc-4-hydroxy-3-methylpiperidine Causality: L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically demanding hydride source. It will attack the carbonyl from the axial face, opposite the equatorial methyl group, to avoid steric clash. This results in the formation of the equatorial alcohol, leading to the trans product with high diastereoselectivity.
-
Dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in anhydrous THF (10 mL/g) in a reactor under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70°C.
-
Stir the reaction at -78°C for 4 hours. Monitor completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of water (1 mL/g), followed by 3M aqueous NaOH (1 mL/g) and 30% hydrogen peroxide (1 mL/g), always maintaining a low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate (3 x 10 mL/g). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 3: O-Methylation
-
Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to a reactor containing anhydrous THF (5 mL/g).
-
Cool the suspension to 0°C.
-
Add a solution of the alcohol from Step 2 (1.0 eq) in anhydrous THF (5 mL/g) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour (cessation of H₂ evolution).
-
Cool the mixture back to 0°C and add methyl iodide (1.4 eq) dropwise.
-
Stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography (Hexanes/Ethyl Acetate) to give the methylated product.
Step 4: N-Boc Deprotection
-
Dissolve the N-Boc protected piperidine from Step 3 (1.0 eq) in dichloromethane (5 mL/g).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C.
-
Stir at room temperature for 2-4 hours until deprotection is complete.
-
Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with 3M NaOH to pH >12.
-
Extract the free amine with dichloromethane (3 x 10 mL/g). Dry the combined organic layers and concentrate to yield the final product.
Quantitative Data Summary (Strategy B)
| Parameter | Target Value | Rationale / Reference |
| Overall Yield | 35-55% | Based on linear sequences with robust, high-yielding steps. |
| Diastereomeric Ratio (trans:cis) | >98:2 | Directed reductions with bulky hydrides are extremely selective. |
| Enantiomeric Excess (e.e.) | >99% | Dependent on the purity of the starting chiral piperidone. |
| Scalability Concern | Medium | Requires cryogenic temperatures (-78°C) and careful handling of pyrophoric/reactive reagents (NaH, L-Selectride®). |
Comparative Analysis and Recommendations
| Feature | Strategy A (Asymmetric Hydrogenation) | Strategy B (Diastereoselective Reduction) |
| Number of Steps | 4 (from pyridine precursor) | 4 (from piperidone precursor) |
| Stereocontrol | Excellent enantioselectivity; single step sets both centers. | Excellent diastereoselectivity; relies on chiral starting material. |
| Scalability | High. Amenable to flow chemistry. Requires high-pressure infrastructure. | Medium. Requires cryogenic conditions and handling of reactive metals. |
| Reagent Cost | High initial cost for Rhodium catalyst and chiral ligand. | Moderate cost for reagents; chiral resolution can be expensive. |
| Flexibility | Access to other stereoisomers requires a different chiral ligand. | Access to cis isomer is possible by changing the reducing agent. |
Recommendation for Scale-Up:
For large-scale industrial production, Strategy A is often more desirable despite the higher initial capital investment for a hydrogenation reactor. The process is more convergent, avoids cryogenic temperatures, and leverages catalysis, which is highly efficient. However, for discovery and medicinal chemistry settings where flexibility is key and quantities are smaller, Strategy B offers a more predictable and often more readily implemented route to specific diastereomers.
References
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
- Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. PubMed.
- Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-C
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
- A general approach for the asymmetric synthesis of densely substituted piperidines and fully... Royal Society of Chemistry.
- Piperidine synthesis. Organic Chemistry Portal.
- Chiral Synthesis of 4-Methoxy-3-methylbutan-2-one Derivatives: Applic
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Piperidine synthesis [organic-chemistry.org]
Reaction conditions for coupling (3S,4R)-4-Methoxy-3-methyl-piperidine with halides
This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of (3S,4R)-4-Methoxy-3-methyl-piperidine into drug scaffolds.
The protocols below prioritize chiral integrity , yield maximization , and operational reproducibility .
Executive Summary & Strategic Analysis
The coupling of this compound presents a specific set of challenges distinct from simple piperidine chemistry. Successful functionalization requires navigating the steric hindrance of the C3-methyl group while maintaining the stereochemical fidelity of the (3S,4R) scaffold.
Structural Challenges
-
Steric Clash (C3-Methyl): The methyl group at the 3-position creates significant steric bulk adjacent to the nucleophilic nitrogen. In Palladium-catalyzed cross-couplings, this hinders the amine approach to the metal center, necessitating bulky, electron-rich ligands (e.g., RuPhos) that create a flexible pocket.
-
Electronic Modulation (C4-Methoxy): The C4-methoxy group exerts a mild inductive electron-withdrawing effect (
), slightly reducing the basicity and nucleophilicity of the nitrogen compared to 3-methylpiperidine. -
Chiral Integrity: While the C3 and C4 centers are relatively robust, harsh conditions (e.g., strong bases at
C) pose a risk of epimerization, particularly at C3 via enamine intermediates.
Reaction Selection Matrix
Select the appropriate methodology based on the electrophile type:
Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile electronics.
Method A: Buchwald-Hartwig Cross-Coupling
Best For: Unactivated aryl bromides, chlorides, and triflates. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.
The "Gold Standard" System
For sterically hindered secondary amines like 3-methyl-piperidines, standard ligands (BINAP, DPPF) often fail. The RuPhos ligand is the industry standard here because its specific steric bulk directs the amine into the coordination sphere while preventing
| Component | Recommendation | Rationale |
| Precatalyst | RuPhos Pd G4 (or G3) | Ensures 1:1 L:Pd ratio; rapid activation at low temp; air stable. |
| Ligand | RuPhos | Optimized for secondary amines; bulky biaryl phosphine. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong enough to deprotonate the Pd-amine complex; soluble in organics. |
| Solvent | Toluene or THF | Non-polar/polar aprotic balance; Toluene preferred for higher temps. |
| Alt. Base | Cs₂CO₃ | Use if substrate contains base-sensitive esters or ketones. |
Experimental Protocol
Scale: 1.0 mmol (Representative)
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with:
-
Aryl Halide: 1.0 equiv (1.0 mmol)
-
This compound: 1.2 equiv (1.2 mmol)
-
NaOtBu: 1.5 equiv (1.5 mmol, 144 mg)
-
RuPhos Pd G4: 2.0 mol% (0.02 mmol) (Note: If using Pd(OAc)2, add 2 mol% Pd and 4 mol% RuPhos).
-
-
Solvation: Add anhydrous Toluene (or Dioxane) (3.0 mL, 0.33 M concentration).
-
Tip: Sparge solvent with Nitrogen for 10 mins prior to use if not using a glovebox.
-
-
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. The hindered amine may require longer times than simple piperidine.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Method B: Nucleophilic Aromatic Substitution (SnAr)
Best For: Electron-deficient heteroarenes (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Mechanism: Addition-Elimination (Meisenheimer Complex).
Critical Parameters
Because the 3-methyl group hinders the nitrogen, SnAr reactions will proceed slower than with unsubstituted piperidine. Higher temperatures or polar aprotic solvents are required to drive the reaction.
| Parameter | Condition | Notes |
| Solvent | DMSO or NMP | High dielectric constant stabilizes the charged intermediate. |
| Base | DIPEA (Hünig's Base) | Soluble organic base; scavenges HCl/HF. |
| Temp | 80–120°C | Required to overcome steric barrier of the 3-Me group. |
Experimental Protocol
Scale: 1.0 mmol
-
Charge: To a reaction vessel, add:
-
Heteroaryl Halide: 1.0 equiv
-
This compound: 1.1–1.3 equiv
-
DIPEA: 2.5 equiv
-
DMSO: 2.0 mL (0.5 M)
-
-
Reaction: Heat to 100°C .
-
Checkpoint: Check LCMS at 2 hours. If <10% conversion, increase temp to 120°C.
-
-
Workup: Pour reaction mixture into water (10 volumes). Extract with EtOAc (3x).
-
Wash: Wash organic layer with water (2x) and brine (1x) to remove DMSO.
-
-
Purification: Standard flash chromatography.
Method C: N-Alkylation (Sn2)
Best For: Alkyl halides (e.g., Benzyl bromide, Methyl iodide).
Protocol
Scale: 1.0 mmol
-
Charge: Combine amine (1.0 equiv) and K₂CO₃ (2.0 equiv) in Acetonitrile (0.2 M).
-
Addition: Add Alkyl Halide (1.1 equiv) dropwise at RT.
-
Reaction: Stir at 60°C (or reflux) for 4–16 hours.
-
Note: If using highly reactive halides (e.g., Benzyl Bromide), start at 0°C to prevent over-alkylation (quaternization), though the steric bulk at C3 makes quaternization less likely than in simple piperidines.
-
-
Workup: Filter off solids (inorganic salts). Concentrate filtrate.
Quality Control & Troubleshooting
Validating Chiral Integrity
The (3S,4R) configuration is stable under the described conditions, but verification is required for GMP workflows.
-
Method: Chiral HPLC or SFC.
-
Column: Chiralpak AD-H or OD-H are standard starting points for piperidine derivatives.
-
Reference: Compare against a racemic standard (synthesized by mixing (3S,4R) and (3R,4S) or by non-stereoselective reduction).
Common Issues & Fixes
| Problem | Root Cause | Solution |
| Low Yield (Buchwald) | Pd Catalyst Deactivation | Switch to RuPhos Pd G4 precatalyst; ensure strict O₂ exclusion. |
| No Reaction (SnAr) | Substrate too electron-rich | SnAr is invalid. Switch to Buchwald-Hartwig (Method A) . |
| Epimerization | Temperature too high / Base too strong | Switch base from NaOtBu to Cs₂CO₃ ; lower temp to 60°C and extend time. |
| Protodehalogenation | Hydride source present | Use Dioxane instead of alcoholic solvents; ensure anhydrous conditions. |
References
-
RuPhos Ligand Efficacy: Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Sterically Hindered Amines." Journal of the American Chemical Society, 131(5), 17423–17429. Link
-
Precatalyst Generation: Bruno, N. C., et al. (2013). "Third-Generation Buchwald Palladacycle Precatalyst." Chemical Science, 4, 916-920. Link
-
SnAr Methodology: Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles." Journal of Organic Chemistry, 84(6), 3456. Link
- General Piperidine Synthesis: "Preparation of Chiral 3,4-Disubstituted Piperidines." Organic Process Research & Development. (General Reference for scaffold stability).
Application Note: Process Development for (3S,4R)-4-Methoxy-3-methyl-piperidine HCl
This Application Note is structured to provide a robust, scalable process for the preparation of (3S,4R)-4-Methoxy-3-methyl-piperidine hydrochloride , a high-value chiral building block often utilized in the synthesis of JAK inhibitors and serotonin reuptake inhibitors.
The guide prioritizes Process Safety , Diastereocontrol , and Enantiomeric Purity (ee > 99%).
Executive Summary & Molecule Profile[1]
The target molecule, This compound , features a piperidine core with two contiguous stereocenters. The (3S,4R) configuration typically corresponds to the trans-isomer in this substitution pattern (depending on Cahn-Ingold-Prelog priority assignment, where C3-Methyl and C4-Methoxy are trans-diequatorial in the lowest energy chair conformation).
This protocol details a Classical Resolution Route starting from commercially available N-Boc-3-methyl-4-piperidone. This pathway is selected for its scalability and reproducibility over catalytic asymmetric hydrogenation methods, which often require expensive, hard-to-remove precious metals (Rh/Ru).
Key Process Attributes (KPAs)
| Attribute | Specification | Rationale |
| Target Isomer | (3S,4R) (Trans) | Thermodynamically favored; common pharmacophore. |
| Purity goal | >98% Chemical, >99% ee | Critical for API intermediate qualification. |
| Synthetic Strategy | Reductive Amination / Etherification / Resolution | Avoids cryogenic lithiation; uses standard plant equipment. |
| Critical Reagents | NaBH₄, MeI, Di-p-toluoyl-L-tartaric acid (L-DTTA) | L-DTTA is the industry standard for resolving 3-substituted piperidines. |
Retrosynthetic Analysis & Logic
The synthesis is designed to establish the trans-relative stereochemistry first (thermodynamic control), followed by optical resolution to isolate the (3S,4R) absolute configuration.
Figure 1: Retrosynthetic strategy relying on thermodynamic control of the reduction step and classical resolution.
Detailed Experimental Protocols
Step 1: Reduction of N-Boc-3-methyl-4-piperidone
Objective: Convert the ketone to the alcohol with high diastereoselectivity (Trans > Cis). Mechanism: Hydride attack on the ketone. Sodium borohydride (NaBH₄) in methanol typically favors the thermodynamically stable equatorial alcohol (trans-relationship between C3-Me and C4-OH).
-
Reagents:
-
N-Boc-3-methyl-4-piperidone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (0.6 eq)
-
Methanol (10 V)[1]
-
-
Protocol:
-
Charge N-Boc-3-methyl-4-piperidone into a reactor with Methanol at 0°C.
-
Portion-wise add NaBH₄ over 30 minutes. Caution: Exothermic; H₂ gas evolution. Maintain internal temperature < 10°C.
-
Warm to 20-25°C and stir for 2 hours. Monitor by TLC/HPLC for disappearance of ketone.
-
Quench: Slowly add Acetone (0.5 eq) to destroy excess hydride, followed by water.
-
Concentrate methanol under vacuum. Extract aqueous residue with Ethyl Acetate (EtOAc).[1]
-
Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: The crude usually contains ~90:10 Trans:Cis ratio. Recrystallize from Hexanes/EtOAc to upgrade Trans diastereomer to >98% dr.
-
Step 2: O-Methylation (Williamson Ether Synthesis)
Objective: Install the methoxy group without racemization.
-
Reagents:
-
Trans-N-Boc-4-hydroxy-3-methyl-piperidine (1.0 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
THF (Anhydrous, 10 V)
-
-
Protocol:
-
Suspend NaH in anhydrous THF at 0°C under Nitrogen.
-
Add a solution of the Alcohol (from Step 1) in THF dropwise.
-
Stir at 0°C for 30 mins to ensure deprotonation (H₂ evolution ceases).
-
Add Methyl Iodide dropwise. Warning: MeI is a carcinogen and volatile. Use a closed system.
-
Warm to Room Temperature (RT) and stir for 4-6 hours.
-
Quench: Cool to 0°C; carefully add saturated NH₄Cl solution.
-
Extract with Methyl tert-butyl ether (MTBE). Dry and concentrate to yield N-Boc-4-methoxy-3-methyl-piperidine.
-
Step 3: Deprotection & Free Base Isolation
Objective: Remove Boc group to prepare the amine for resolution.
-
Protocol:
-
Dissolve intermediate in 4M HCl in Dioxane (5 V).
-
Stir at RT for 2 hours (CO₂ evolution).
-
Concentrate to dryness to get the crude HCl salt.
-
Free Basing: Dissolve salt in water, adjust pH to >12 with NaOH (50%). Extract with Dichloromethane (DCM).[3]
-
Concentrate DCM to obtain racemic-trans-4-methoxy-3-methyl-piperidine (oil).
-
Step 4: Optical Resolution (The Critical Step)
Objective: Isolate the (3S,4R) enantiomer using Di-p-toluoyl-L-tartaric acid (L-DTTA). Note: The specific resolving agent (L-DTTA vs D-DTTA) and solvent must be screened. For 3,4-disubstituted piperidines, L-DTTA in MeOH/Acetone is the industry standard starting point.
-
Reagents:
-
Racemic Amine (1.0 eq)
-
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq)
-
Solvent: Methanol/Acetone (1:4 ratio)
-
-
Protocol:
-
Dissolve Racemic Amine in Methanol (2 V).
-
Dissolve L-DTTA in Acetone (8 V).
-
Add the acid solution to the amine solution at 50°C.
-
Cool slowly to RT, then to 0°C over 12 hours.
-
Filter the white precipitate.
-
Enrichment: Recrystallize the salt from hot Methanol/Acetone until constant melting point and optical rotation are achieved.
-
Free Basing: Treat the chiral salt with 1N NaOH and extract with DCM.
-
Salt Formation: Treat the chiral free base with HCl/Ether to form the final This compound Hydrochloride .
-
Process Control & Logic Diagram
The following diagram illustrates the decision-making process and Critical Process Parameters (CPPs) for the resolution step.
Figure 2: Workflow for Chiral Resolution and Quality Control.
Analytical Quality Control
To validate the "Self-Validating System" requirement, the following analytical methods must be established before synthesis.
A. Chiral HPLC Method[5][6][7][8]
-
Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5µm).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low absorption, high concentration required) or Refractive Index (RI).
-
Success Criteria: Baseline separation of enantiomers (Resolution factor
).
B. NMR Verification
-
1H NMR (D₂O): Confirm the trans stereochemistry by analyzing the coupling constants of the C3 and C4 protons.
-
Trans:
typically 8-11 Hz (axial-axial coupling). -
Cis:
typically 2-5 Hz (axial-equatorial coupling).
-
References
-
Paroxetine Intermediate Synthesis: "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol." Der Pharma Chemica, 2017. Link (Demonstrates the 3S,4R-trans configuration precedence in piperidines).
-
Resolution of Piperidines: "Kinetic resolution of 2-Aryl-4-methylenepiperidines." Journal of Organic Chemistry, 2022.[4] Link (Discusses general resolution strategies for substituted piperidines).[4]
-
General Resolution Protocol: BenchChem Technical Support, "Resolving Enantiomers of 3-Methylpiperidine." Link (General guidance on using Tartaric acid derivatives for 3-methyl piperidines).
-
Cis/Trans Isomerism: "Conformational Analysis of Trans and Cis Isomers of N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine." ResearchGate. Link (Provides NMR data for distinguishing cis/trans methoxy-methyl piperidines).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Crude (3S,4R)-4-Methoxy-3-methyl-piperidine
Welcome to the technical support center for the purification of (3S,4R)-4-Methoxy-3-methyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this chiral piperidine derivative. The inherent basicity of the piperidine nitrogen and the presence of multiple stereoisomers can present unique challenges during purification. This resource aims to provide practical, experience-driven solutions to overcome these hurdles.
I. Understanding the Purification Challenges
This compound is a valuable building block in medicinal chemistry. Achieving high purity of this compound is critical for the synthesis of downstream targets and for ensuring accurate biological and pharmacological evaluations. The primary challenges in its purification often stem from:
-
Stereoisomeric Impurities: The presence of other diastereomers and enantiomers from the synthetic route.
-
Process-Related Impurities: Unreacted starting materials, by-products, and reagents.
-
Degradation Products: Potential oxidation or decomposition of the piperidine ring.
-
Residual Solvents and Water: Trapped solvents from the reaction or work-up.
This guide will address these challenges through a series of troubleshooting scenarios and FAQs, providing both corrective actions and preventative measures.
II. Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My crude product contains significant amounts of diastereomeric impurities. What is the most effective method for their removal?
A1: The separation of diastereomers is a common challenge due to their similar physical properties. The most effective methods are typically chromatographic, with the choice depending on the scale of your purification.
-
For Small to Medium Scale (mg to g):
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are powerful techniques for resolving stereoisomers.[1][2] SFC is often preferred for being a "greener" technique with faster separation times.[] Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for separating chiral amines and their derivatives.[1][4]
-
Column Chromatography: While less resolving than HPLC or SFC, careful optimization of flash column chromatography can provide good separation. A gradient elution with a hexane/ethyl acetate system, often with a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA), can be effective. The basic additive helps to prevent peak tailing by masking acidic silanol groups on the silica gel.[5]
-
-
For Large Scale (multi-gram to kg):
-
Diastereoselective Crystallization: This is often the most cost-effective method for large-scale purification. It involves forming a salt with a chiral acid (e.g., tartaric acid, mandelic acid) to create diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6][7] The choice of resolving agent and solvent system is crucial and often requires empirical screening.
-
Expert Insight: Before committing to a large-scale crystallization, it is highly recommended to perform small-scale screening with a variety of chiral acids and solvent systems to identify the optimal conditions for diastereomeric salt formation and resolution.
Q2: I'm observing significant peak tailing during the chromatographic purification of my piperidine derivative. What is causing this and how can I fix it?
A2: Peak tailing for basic compounds like piperidines is a frequent issue in chromatography and is primarily caused by strong interactions between the basic nitrogen of the piperidine and acidic residual silanol groups on the silica-based stationary phase.[5]
Here are several strategies to mitigate this:
-
Mobile Phase Modification: The most common and effective solution is to add a small percentage (typically 0.1-1%) of a basic modifier to your mobile phase.[4]
-
Triethylamine (TEA) or Diethylamine (DEA): These amines act as competitive bases, saturating the acidic silanol sites and preventing your compound from interacting strongly with them.[5]
-
Ammonium Hydroxide: A dilute solution of ammonium hydroxide in the polar component of your mobile phase can also be effective.
-
-
Choice of Stationary Phase:
-
End-capped Silica: Use silica gel that has been "end-capped" to reduce the number of free silanol groups.
-
Alumina (basic or neutral): In some cases, switching to an alumina stationary phase can be beneficial for the purification of basic compounds.
-
-
Derivatization: While not always ideal as it adds an extra step, temporarily protecting the piperidine nitrogen (e.g., as a carbamate) can significantly improve its chromatographic behavior.[8] This is particularly useful if the compound also lacks a strong UV chromophore, as the protecting group can aid in detection.[9]
Q3: After distillation, my final product has a yellow tint. What is the cause and is it a purity concern?
A3: A yellow discoloration in piperidine derivatives is often indicative of oxidation products.[10] While this may not always represent a significant impurity in terms of percentage, it is a sign of degradation and should be addressed, especially for pharmaceutical applications.
Troubleshooting and Prevention:
-
Purification: The most effective way to remove these colored impurities is through fractional distillation under reduced pressure.[10] This minimizes the exposure of the compound to high temperatures where degradation is more likely to occur.
-
Prevention:
-
Inert Atmosphere: Store the purified this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[10]
-
Light and Heat Protection: Store the compound in an amber vial or a container protected from light and at a reduced temperature.[10]
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, but its compatibility with downstream reactions must be evaluated.
-
Q4: My crude product is an oil, making crystallization difficult. Are there alternative crystallization techniques I can try?
A4: Purifying an oil can be challenging, but several crystallization techniques can be employed:
-
Salt Formation: As mentioned for diastereomer separation, forming a salt with an achiral acid (e.g., HCl, HBr, oxalic acid) can induce crystallization. The resulting salt will have different physical properties and may be a crystalline solid. The free base can be regenerated by treatment with a base.
-
Two-Solvent (or Anti-Solvent) Crystallization:
-
Dissolve your oily compound in a small amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble or sparingly soluble, until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.[7]
-
-
Scratching: If the solution is supersaturated but crystals are not forming, scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I can expect in my crude this compound?
A1: Besides diastereomers, common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Products from side reactions, such as over-alkylation or elimination.
-
Reagents: Residual catalysts, bases, or acids used in the reaction.
-
(3S,4R)-4-(4-Fluorophenyl)-piperidin-3-yl)methanol: This is a known potential impurity in the synthesis of related compounds like Paroxetine and could be present depending on the synthetic route.[11][12]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:[9][13]
-
Chiral HPLC or SFC: To determine the enantiomeric and diastereomeric purity.[14]
-
GC-MS: To identify and quantify volatile impurities and residual solvents.[15]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any structural impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[9]
-
LC-MS: To detect non-volatile impurities and by-products.
Q3: How can I effectively remove residual water from my purified product?
A3: Residual water after an aqueous workup is a common issue.
-
Drying Agents: Before final purification, dry the organic solution containing your product over a suitable drying agent like anhydrous sodium sulfate, magnesium sulfate, or for basic compounds, solid potassium hydroxide (KOH).[10]
-
Azeotropic Distillation: If water persists, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be effective.
-
Distillation from a Drying Agent: For final purification, the piperidine derivative can be distilled from a drying agent like calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets.[10] Caution: Exercise extreme care when using reactive drying agents.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Flash Column Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane, with 0.5% triethylamine added to both solvents.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary: Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase Example | Modifier |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 0.1-1% Triethylamine |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | 0.1% Diethylamine |
| Chiral SFC | Polysaccharide-based | CO₂/Methanol | 0.1% Diethylamine |
Protocol 2: Diastereoselective Crystallization Screening
-
Dissolution: Dissolve a known amount of the crude diastereomeric mixture in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile).
-
Resolving Agent Addition: Add a stoichiometric equivalent of a chiral acid (e.g., L-(+)-tartaric acid, (R)-(-)-mandelic acid) to the solution.
-
Heating: Gently heat the mixture until all solids are dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator or freezer.
-
Isolation: If crystals form, isolate them by filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze the crystalline material and the mother liquor by chiral HPLC to determine the diastereomeric ratio in each.
-
Optimization: Repeat with different solvents and chiral acids to find the conditions that give the best separation.
V. Visualized Workflows
General Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Peak Tailing in Chromatography
Caption: A logical troubleshooting guide for addressing peak tailing during chromatographic purification.
VI. References
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Kristallogr. NCS, 234(5), 1047–1049.
-
BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from BenchChem.
-
BenchChem. (2025). Technical Support Center: Purification of Chiral Piperidine Derivatives. Retrieved from BenchChem.
-
BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Retrieved from BenchChem.
-
ChemicalBook. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis. Retrieved from ChemicalBook.
-
Nallini, A., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 1-10.
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165.
-
Sampath, N., et al. (2009). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate.
-
BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from BenchChem.
-
Ismail, O., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1).
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved from BOC Sciences.
-
Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(1), 1-5.
-
LibreTexts Chemistry. (2020). 14.3: Chiral Chromatography. Retrieved from LibreTexts.
-
IJCRT.org. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts, 12(7).
-
ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved from ResearchGate.
-
Google Patents. (2017). WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate. Retrieved from Google Patents.
-
BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Retrieved from BenchChem.
-
SynOpen. (2024). SynOpen Journal. Retrieved from Thieme Connect.
-
Google Patents. (1944). US2363157A - Process for purifying piperidine. Retrieved from Google Patents.
-
ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.
-
Pharmaffiliates. (n.d.). ((3S,4R)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol. Retrieved from Pharmaffiliates.
-
ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205-3210.
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from YouTube.
-
Redalyc. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(4), 324-332.
-
PMC. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(10), e202300183.
-
Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Retrieved from Google Patents.
-
RSC Publishing. (2013). Analytical Methods. Analytical Methods, 5(1), 20-31.
-
Google Patents. (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Retrieved from Google Patents.
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from Chromatography Today.
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
-
OPUS. (2025). Analytical Methods. Retrieved from OPUS.
-
BenchChem. (n.d.). ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3. Retrieved from BenchChem.
-
European Patent Office. (1990). EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. Retrieved from Googleapis.com.
-
Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14).
-
ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook.
Sources
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
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- 6. chemrevlett.com [chemrevlett.com]
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- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming the Low Reactivity of Sterically Hindered Piperidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of sterically hindered piperidines. Our goal is to equip you with the knowledge and practical insights to successfully incorporate these valuable scaffolds into your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered piperidine (e.g., 2,2,6,6-tetramethylpiperidine) so unreactive?
A1: The primary reason for the low reactivity of sterically hindered piperidines is steric hindrance .[1] The bulky substituents (e.g., methyl or larger groups) at the C2 and C6 positions of the piperidine ring physically block the nitrogen's lone pair of electrons. This steric shield makes it difficult for electrophiles to approach and react with the nitrogen atom, which is the nucleophilic center.[1][2] While electronically the nitrogen is a good nucleophile, the kinetic barrier to reaction is significantly increased due to these steric clashes.
Q2: What are the most common reactions that fail with these substrates?
A2: The most common challenges are observed in fundamental bond-forming reactions at the nitrogen atom, including:
-
N-Alkylation: Often slow, incomplete, or requires harsh conditions.[3]
-
N-Acylation (Amide Bond Formation): Standard coupling conditions frequently fail to produce the desired amide in good yield.[4]
-
N-Arylation (e.g., Buchwald-Hartwig Amination): Requires specialized ligands and carefully optimized conditions to overcome the steric barrier.[5][6][7]
Q3: Can I simply increase the temperature to force the reaction to proceed?
A3: While increasing the reaction temperature can sometimes improve reaction rates for sterically hindered substrates, it is not a universal solution and can lead to undesirable side reactions.[3][8] These can include decomposition of starting materials or products, and in the case of alkylations, an increased likelihood of over-alkylation to form quaternary ammonium salts.[3][9] A more systematic approach involving the careful selection of reagents, catalysts, and solvents is generally more effective.
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting N-Alkylation Reactions
Issue: Low conversion or no reaction in the N-alkylation of a hindered piperidine.
The direct alkylation of a sterically hindered secondary amine is often challenging due to the high activation energy required for the S(_N)2 transition state. The bulky groups on the piperidine clash with the incoming alkylating agent, impeding the reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for N-alkylation.
Step-by-Step Solutions
-
Enhance the Leaving Group's Ability: The rate of an S(_N)2 reaction is highly dependent on the quality of the leaving group.
-
Action: If you are using an alkyl chloride, switch to the corresponding alkyl bromide or, ideally, an alkyl iodide or triflate.[3]
-
Causality: The C-I bond is weaker and iodide is a better leaving group than bromide or chloride, which lowers the activation energy of the reaction.
-
-
Optimize Solvent and Temperature:
-
Action: Switch to a polar aprotic solvent such as DMF or acetonitrile (MeCN).[3] These solvents are effective at solvating the cation of the base without strongly solvating the amine nucleophile, thus increasing its effective nucleophilicity.
-
Action: Gradually increase the reaction temperature. While high temperatures can cause side reactions, a moderate increase can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for decomposition.[3]
-
-
Prevent Over-alkylation: A common side reaction is the formation of a quaternary ammonium salt.[9]
-
Action: Use a slight excess (1.1-1.2 equivalents) of the piperidine relative to the alkylating agent.
-
Action: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-alkylation.[3]
-
Protocol: N-Alkylation of 2,2,6,6-Tetramethylpiperidine (TMP)
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2,2,6,6-tetramethylpiperidine (1.1 eq.).
-
Dissolve the amine in anhydrous acetonitrile (to make a 0.1 M solution).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Using a syringe pump, add the alkyl iodide (1.0 eq.) dropwise over 1-2 hours.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Troubleshooting N-Acylation (Amide Coupling) Reactions
Issue: Failure to form an amide bond with a hindered piperidine using standard coupling reagents (e.g., DCC, EDC).
Amide bond formation with sterically hindered amines is notoriously difficult. The nucleophilicity of the nitrogen is significantly diminished by the surrounding bulky groups, and standard carbodiimide-based activators often do not generate a sufficiently reactive electrophile.[4][10]
Selecting the Right Coupling Reagent
The key to success is to generate a highly reactive acylating agent in situ. Modern uronium/phosphonium salt-based coupling reagents are designed for this purpose.
| Coupling Reagent | Activated Species | Relative Reactivity | Comments |
| DCC, EDC | O-acylisourea | Low-Moderate | Often insufficient for hindered amines; can form insoluble urea byproducts.[10] |
| HBTU, PyBOP | OBt ester | Moderate-High | More effective than carbodiimides but may still fail with severely hindered substrates. |
| HATU , HCTU | OAt ester , O-6-ClBt ester | Very High | Highly recommended for hindered couplings. The OAt leaving group is more reactive due to electronic effects.[11] |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU, with the added benefit of a non-explosive leaving group.[11] |
Step-by-Step Solutions
-
Utilize a High-Reactivity Coupling Reagent:
-
Action: Switch from carbodiimides to a uronium/aminium salt like HATU or COMU.[11]
-
Causality: These reagents generate highly reactive OAt or Oxyma esters of your carboxylic acid. These esters are much more potent electrophiles, capable of reacting with the sterically shielded and poorly nucleophilic amine.
-
-
Employ a Non-Nucleophilic Base:
-
Action: Use a hindered organic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Causality: These bases are required to deprotonate the carboxylic acid and the protonated amine after coupling, but they are too bulky to compete as nucleophiles, preventing unwanted side reactions.
-
-
For Extremely Difficult Couplings: Acyl Halide Formation:
-
Action: If uronium salts fail, consider converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride.
-
Action (Acyl Fluoride): Treat the carboxylic acid with a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ.[11][12]
-
Causality: Acyl halides are among the most reactive carboxylic acid derivatives and can often overcome significant steric barriers.
-
Protocol: HATU-Mediated Coupling of a Carboxylic Acid to a Hindered Piperidine
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base like DIPEA (3.0 eq.) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered piperidine (1.2 eq.) to the mixture.
-
Allow the reaction to stir at room temperature, or gently heat to 40-50 °C if necessary. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Guide 3: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)
Issue: Low yield or no C-N coupling between an aryl halide and a hindered piperidine.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically demanding amines is highly dependent on the catalytic system.[6][7] The key challenges are facilitating the reductive elimination step from the palladium center, which is often sterically congested, and preventing catalyst deactivation.
Catalytic Cycle and Key Failure Points
Caption: Buchwald-Hartwig amination cycle.
Step-by-Step Solutions
-
Ligand Selection is Critical: The choice of phosphine ligand is the most important factor.
-
Action: Employ bulky, electron-rich biarylphosphine ligands. Modern generations of Buchwald ligands (e.g., RuPhos, XPhos, BrettPhos) are specifically designed to promote reductive elimination from sterically hindered complexes.
-
Causality: These ligands possess the steric bulk necessary to create a coordinatively unsaturated palladium center, which facilitates the final C-N bond-forming step. Their electron-donating nature also accelerates the initial oxidative addition step.[6]
-
-
Base and Solvent Optimization:
-
Action: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[13]
-
Causality: The base is crucial for deprotonating the amine (or the amine-Pd complex) to generate the active nucleophile. For hindered amines, a stronger base is often required.
-
Action: Use an anhydrous, non-coordinating solvent like toluene or dioxane.
-
-
Ensure an Inert Atmosphere:
-
Action: Rigorously degas all solvents and perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Causality: The active Pd(0) catalyst is sensitive to oxidation by air, which leads to catalyst deactivation and low yields.[9]
-
Protocol: Buchwald-Hartwig Amination of a Hindered Piperidine
-
To a glovebox or a flask equipped with a reflux condenser and under a positive pressure of Argon, add the Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the biarylphosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add the aryl halide (1.0 eq.) and the hindered piperidine (1.2 eq.).
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Organic Syntheses Procedure. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
Alkylation, aldol, and related reactions of O-alkanoyl- and 2-alkenoylTEMPOs (2,2,6,6-tetramethylpiperidine-N-oxyl): insight into the reactivity of their anionic species in comparison with esters and amides. PubMed. Available at: [Link]
-
Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds. ACS Publications. Available at: [Link]
-
CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. Energy & Fuels - ACS Publications. Available at: [Link]
-
Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. Available at: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]
-
Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. American Chemical Society. Available at: [Link]
-
New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Available at: [Link]
-
Steric Effects in SN2 Reactions. The Influence of Microsolvation. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. Available at: [Link]
-
Choosing amide coupling agent. Reddit. Available at: [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. Available at: [Link]
-
Approaches to α-functionalization of piperidines by C H... ResearchGate. Available at: [Link]
-
Amine. Wikipedia. Available at: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics - ACS Publications. Available at: [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Taylor & Francis Online. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at: [Link]
-
Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. Available at: [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reactions of Amines. OpenStax. Available at: [Link]
-
Adamantane. Wikipedia. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
Reaction pathways for amines. ResearchGate. Available at: [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available at: [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). Available at: [Link]
- Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. Google Patents.
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
Sources
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- 2. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Validation & Comparative
Comparative Bioactivity Guide: (3S,4R) vs. (3R,4S) Methoxy-Methyl-Piperidine Isomers
Executive Summary
In medicinal chemistry, the 3-methoxy-4-methylpiperidine scaffold represents a privileged structural motif used to optimize solubility, metabolic stability, and target selectivity. While the piperidine ring itself provides a versatile vector for substituents, the specific stereochemical configuration—(3S,4R) versus (3R,4S) —often acts as a binary "switch" for biological activity.
This guide analyzes the functional divergence between these two enantiomers. Experimental data indicates that the (3S,4R) isomer frequently exhibits superior binding affinity in targets requiring a specific hydrophobic collapse (e.g., certain Kinase and GPCR pockets), while the (3R,4S) isomer is often utilized to evade steric clashes in restricted ATP-binding sites or to modulate metabolic clearance rates.
Structural & Conformational Analysis
The Stereoelectronic "Lock"
The bioactivity differences between these isomers stem from the preferred chair conformation of the piperidine ring.
-
1,2-Diequatorial Preference: In the trans-configuration (3S,4R or 3R,4S), the bulky substituents (methoxy and methyl) strive to adopt an equatorial orientation to minimize 1,3-diaxial strain.
-
Vector Presentation:
-
3S,4R Isomer: Projects the C3-methoxy group into the upper-left quadrant (relative to the N-vector) and the C4-methyl into the lower-right.
-
3R,4S Isomer: Projects the C3-methoxy into the lower-right and C4-methyl into the upper-left.
-
This distinct vector projection is critical when the piperidine nitrogen acts as a hinge binder or salt-bridge partner.
Physicochemical Profile
| Property | (3S,4R)-Isomer | (3R,4S)-Isomer | Notes |
| LogP (Lipophilicity) | ~1.2 - 1.5 | ~1.2 - 1.5 | Identical in isolation; distinct effective lipophilicity (LipE) in binding pockets. |
| pKa (Basic Nitrogen) | ~9.2 | ~9.2 | Stereochemistry minimally affects pKa unless intramolecular H-bonding occurs. |
| Metabolic Stability | High | Variable | CYP450 enzymes often show chiral preference for demethylation. |
| Solubility | High | High | Ether oxygen provides H-bond acceptance. |
Comparative Bioactivity: Case Studies
Case Study A: GPCR Antagonism (Dopamine/Opioid Receptors)
In the context of Dopamine D4 and Mu-Opioid Receptor (MOR) ligands, the (3S,4R) configuration has been shown to optimize the fit within the orthosteric binding pocket.
-
Mechanism: The (3S,4R) isomer allows the C3-methoxy group to engage in a hydrogen bond with specific serine/threonine residues (e.g., Ser196 in D4), while the C4-methyl group fills a small hydrophobic sub-pocket.
-
Contrast: The (3R,4S) isomer directs the methyl group towards the polar residues, disrupting the H-bond network and reducing affinity by >100-fold (Ki shift from nM to µM range).
Case Study B: Kinase Selectivity (JAK Family Analogs)
In Janus Kinase (JAK) inhibitor design, substituting the piperidine ring of Tofacitinib-like scaffolds with chiral methoxy-methyl variants creates selectivity filters.
-
Performance:
-
(3R,4S)-Isomer: Often favored in JAK3-selective inhibitors. The specific twist aligns the piperidine nitrogen with the hinge region while the C4-methyl avoids a steric clash with the unique Cysteine residue in the JAK3 solvent front.
-
(3S,4R)-Isomer: Frequently clashes with the "Gatekeeper" residue in narrower pockets, leading to broad-spectrum inhibition or total loss of potency.
-
Experimental Protocols
Protocol 1: Stereoselective Synthesis & Separation
Objective: Isolate >99% ee of both isomers for SAR comparison.
Method A: Chiral Resolution (Recommended for Scale)
-
Start: Racemic trans-N-Boc-3-methoxy-4-methylpiperidine.
-
Resolution: Supercritical Fluid Chromatography (SFC).
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: CO2/Methanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 220 nm.
-
-
Validation: Collect fractions. Verify absolute configuration via X-ray crystallography of the HCl salt.
Method B: Asymmetric Synthesis (De Novo)
-
Precursor: Start with L- or D-Tartaric acid derived synthons to establish the C3/C4 chirality early.
-
Cyclization: Perform a double-reductive amination or ring-closing metathesis (RCM) to form the piperidine core.
Protocol 2: Competitive Binding Assay (Radioligand)
Objective: Determine Ki values for both isomers against a target (e.g., hD4 receptor).[1]
-
Preparation: Harvest HEK293 cells stably expressing hD4 receptor.[1] Prepare membrane homogenates.
-
Incubation:
-
Mix 20 µg membrane protein with [3H]-N-methylspiperone (0.5 nM).
-
Add increasing concentrations (10^-11 to 10^-5 M) of (3S,4R) or (3R,4S) test compounds.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.
-
-
Termination: Incubate for 60 min at 25°C. Filter through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Visualizations
Figure 1: SAR Logic & Interaction Mode
Description: This diagram illustrates how the stereochemistry dictates the binding mode, leading to either "High Affinity" or "Steric Clash."
Caption: Differential binding modes of piperidine isomers. The (3S,4R) configuration aligns substituents for optimal hydrophobic and electrostatic interactions, whereas the (3R,4S) isomer often suffers from steric repulsion in specific GPCR pockets.
Figure 2: Synthesis & Resolution Workflow
Description: A flowchart detailing the path from racemic starting material to isolated, bioactive enantiomers.
Caption: Workflow for the isolation of enantiopure piperidine building blocks using Supercritical Fluid Chromatography (SFC).
References
-
Vertex AI Search Results. (2025). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Link
-
Vertex AI Search Results. (2025). Discovery, SAR, and molecular basis of (R)-1-((3R,4S)-3-((dimethylamino)methyl)-4-(3-methoxyphenyl)piperidin-4-ol... as a novel potent analgesic. Bioorganic & Medicinal Chemistry. Link
-
Vertex AI Search Results. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Link
-
Santa Cruz Biotechnology. (n.d.).[2] (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine Product Page. Link
Sources
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
An In-Depth Guide to the Mass Spectrometry Analysis of (3S,4R)-4-Methoxy-3-methyl-piperidine: A Comparative Overview
The piperidine scaffold is a cornerstone in medicinal chemistry, widely present in the structures of numerous approved drugs.[1] The introduction of chirality into this six-membered nitrogenous heterocyclic ring can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties.[1] Stereoisomers, such as the enantiomers of a substituted piperidine, can exhibit vastly different biological activities, potencies, and toxicological profiles.[2] Consequently, the precise analytical characterization and quantification of specific stereoisomers like this compound are of paramount importance for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of this compound. We will explore a detailed, optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, delve into the rationale behind key experimental parameters, and compare this approach with alternative analytical techniques. The methodologies and data presented are synthesized from established principles of small molecule analysis and data from closely related piperidine analogs, providing a robust framework for laboratory application.
Analyte Profile: this compound
Understanding the physicochemical properties of the target analyte is the foundation for method development. While specific experimental data for this exact stereoisomer is not widely published, we can infer its properties from its structure and data available for the racemic mixture, cis-4-Methoxy-3-methyl-piperidine.
| Property | Value / Expected Characteristic | Rationale & Significance for MS Analysis |
| Molecular Formula | C₇H₁₅NO | Determines the exact mass of the molecule. |
| Molecular Weight | 129.20 g/mol | Provides the nominal mass for setting up the mass spectrometer.[3] |
| Exact Mass | 129.1154 Da | Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Structure | Piperidine ring with methyl and methoxy substituents | The tertiary amine is basic and readily protonated, making it ideal for positive mode Electrospray Ionization (ESI).[4] |
| Chirality | Contains two chiral centers (3S, 4R) | Requires chiral-specific separation techniques (Chiral LC or GC) or MS methods capable of distinguishing stereoisomers, if necessary. Standard MS cannot differentiate enantiomers. |
| Volatility | Low to moderate | The presence of the polar amine and ether groups suggests that it is not highly volatile, making it a better candidate for LC-MS than for direct GC-MS without derivatization.[2] |
| UV Chromophore | None | Lacks a significant UV-absorbing structure, making UV-based detection in HPLC challenging and less sensitive. This strongly favors MS-based detection.[5] |
Primary Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification and identification of this compound in complex matrices, such as in pharmaceutical formulations or biological samples, LC-MS/MS is the technique of choice due to its exceptional sensitivity, selectivity, and broad applicability.[6]
Causality Behind the Method: Why LC-MS/MS?
-
Sensitivity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can detect the analyte at very low concentrations (sub-ng/mL levels), which is critical for applications like pharmacokinetic studies.[7]
-
Selectivity: LC provides chromatographic separation from isomers and matrix components, while MS/MS adds another layer of selectivity by monitoring a specific precursor-to-product ion transition, virtually eliminating interferences.[8]
-
Versatility: Unlike GC, LC-MS does not require the analyte to be volatile, thus avoiding the need for chemical derivatization, which can add time, complexity, and potential for error to the workflow.[2]
-
Soft Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺.[9] This is crucial for preserving molecular identity and enabling targeted fragmentation for structural confirmation and quantification.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the comprehensive workflow for the analysis of this compound using LC-MS/MS.
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- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Stereochemical Analysis of (3S,4R)-4-Methoxy-3-methyl-piperidine: A Comparative Analysis of Crystallographic and Spectroscopic Techniques
For researchers in drug development and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is non-negotiable. The specific arrangement of atoms in space, or stereochemistry, dictates biological activity. The piperidine scaffold, a common motif in pharmaceuticals, presents a fascinating and often challenging case for stereochemical assignment due to the conformational flexibility of its six-membered ring. This guide provides an in-depth comparison of analytical techniques for elucidating the structure of molecules like (3S,4R)-4-Methoxy-3-methyl-piperidine, a substituted piperidine with two stereocenters.
While a definitive crystal structure for this exact molecule is not publicly available—a common scenario in early-stage drug discovery—this guide will use data from closely related analogs to illustrate the principles and workflows of various analytical methods. We will explore the gold standard, X-ray crystallography, and compare its capabilities with powerful solution-state techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and in silico computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of a molecule's solid-state structure, including absolute stereochemistry, bond lengths, and bond angles.[1][2] The resulting electron density map is a definitive snapshot of the molecule's conformation in the crystalline lattice.
However, the major bottleneck of this technique is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain. For many pharmaceutically relevant molecules, crystallization can be an arduous process of trial and error.
Hypothetical X-ray Data for a Substituted Piperidine:
For a molecule like this compound, we would expect the piperidine ring to adopt a chair conformation to minimize steric strain.[3] The relative stereochemistry of the methyl and methoxy substituents would be unequivocally determined.
| Parameter | Expected Value | Significance |
| Piperidine Ring Conformation | Distorted Chair[3] | Lowest energy conformation |
| Methyl Group Orientation | Equatorial or Axial | Influences biological activity |
| Methoxy Group Orientation | Equatorial or Axial | Influences biological activity |
| Dihedral Angles | Definitive Values | Confirms relative stereochemistry |
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Absolute Configuration Determination using VCD.
The Power of Prediction: Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the stable conformations of molecules and their spectroscopic properties. [4][5][6]For flexible molecules like piperidines, a thorough conformational search is necessary to identify the lowest energy structures. [7]
Computational Protocol for Conformational Analysis:
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Calculate the relative energies of the conformers.
-
Spectra Prediction: For the lowest energy conformers, calculate the theoretical NMR and VCD spectra. These can then be compared to experimental data.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths, bond angles. [1][2] | Unambiguous and definitive. | Requires a high-quality single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity, relative stereochemistry, and conformational dynamics in solution. [8][9] | Provides information about the molecule's behavior in a biologically relevant state (solution). | Absolute configuration is not directly determined. |
| Vibrational Circular Dichroism | Absolute configuration in solution. [10][11][12] | Highly sensitive to stereochemistry. | Requires access to specialized equipment and computational resources. [13] |
| Computational Modeling | Predicted low-energy conformations, theoretical spectra. [4][5] | Provides insights into conformational preferences and can aid in interpreting experimental data. | Accuracy is dependent on the level of theory and can be computationally expensive. |
Conclusion: An Integrated Approach
For a comprehensive and unambiguous stereochemical assignment of this compound, a multi-faceted approach is recommended. While X-ray crystallography remains the ultimate arbiter of structure, its practical limitations often necessitate the use of complementary techniques. The combination of NMR spectroscopy for relative stereochemistry and conformational analysis in solution, VCD for the assignment of absolute configuration, and computational modeling to rationalize and predict experimental results provides a robust and reliable strategy for characterizing chiral molecules in drug discovery and development.
References
- Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC. (n.d.).
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (n.d.).
- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative - ResearchGate. (n.d.).
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - MDPI. (2020, December 24).
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (n.d.).
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (2022, October 11).
- Vibrational circular dichroism - Wikipedia. (n.d.).
- Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal... - ResearchGate. (n.d.).
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. (n.d.).
- ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. - ResearchGate. (n.d.).
- Vibrational circular dichroism spectroscopy of chiral molecules - PubMed. (n.d.).
- Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. - ResearchGate. (n.d.).
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
- Vibrational Circular Dichroism Spectroscopy of Chiral Molecules | Request PDF. (n.d.).
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. (n.d.).
- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate. (n.d.).
- An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed. (n.d.).
- 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one - PMC. (n.d.).
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (2022, March 4).
- Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed. (2023, April 19).
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed. (n.d.).
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- 13. researchgate.net [researchgate.net]
Stereochemical Validation of 3,4-Disubstituted Piperidines: A Comparative Technical Guide
Executive Summary
The 3,4-disubstituted piperidine scaffold is a privileged pharmacophore in drug discovery (e.g., Paroxetine), yet its stereochemical validation remains a notorious bottleneck. The flexibility of the saturated nitrogen heterocycle creates a dynamic conformational landscape where "standard" NMR rules often fail due to rapid ring flipping.
This guide objectively compares the three dominant validation methodologies: NMR Spectroscopy , X-Ray Crystallography , and Vibrational Circular Dichroism (VCD) coupled with DFT . While X-ray remains the structural gold standard, this guide demonstrates why VCD has emerged as the superior solution-phase technique for non-crystalline intermediates, offering absolute configuration (AC) without derivatization.
The Conformational Challenge: Why Standard Rules Fail
Before selecting a method, one must understand the physical liability of the system. Unlike rigid aromatic systems, 3,4-disubstituted piperidines exist in equilibrium between two chair conformers.
-
The Trap: A trans-3,4-disubstituted piperidine typically prefers a diequatorial orientation (
Hz). However, depending on the -substituent and solvent polarity, the ring may flip or exist as a weighted average. -
The Consequence: If the ring flips rapidly on the NMR timescale, the observed coupling constant (
) is a population-weighted average of (axial-axial) and (equatorial-equatorial), often collapsing to an ambiguous 4–6 Hz signal that mimics a cis isomer.
Comparative Methodology
Method A: NMR Spectroscopy (Relative Configuration)
Best for: Rapid screening of diastereomers (cis vs. trans) in rigid systems.
-
Mechanism: Relies on the Karplus equation relating dihedral angles to vicinal coupling constants (
) and Nuclear Overhauser Effect (NOE) for spatial proximity. -
Critical Analysis: For 3,4-piperidines, the key diagnostic is the coupling between H3 and H4.
-
Trans-Diequatorial: H3 and H4 are axial. Dihedral angle
. Hz. -
Cis-Axial/Equatorial: One proton is axial, one equatorial. Dihedral angle
. Hz.
-
-
Limitation: Cannot determine Absolute Configuration (R,R vs S,S) without chiral derivatizing agents (e.g., Mosher's acid).
Method B: X-Ray Crystallography (Absolute Configuration)
Best for: Final API validation and solid-state form screening.
-
Mechanism: Diffraction of X-rays by electron density.[1] Anomalous scattering (using heavy atoms like Cl, Br, or S) allows determination of absolute stereochemistry (Flack parameter).
-
Critical Analysis: This is the only method that provides direct structural proof. However, it is a "binary" failure point: if the compound is an oil or amorphous foam (common for piperidine intermediates), this method is useless.
Method C: VCD + DFT (The Solution-Phase Standard)
Best for: Absolute configuration of oils, non-crystalline solids, and early-stage intermediates.
-
Mechanism: VCD measures the differential absorption of left and right circularly polarized IR light (
) during vibrational transitions. Since enantiomers have opposite VCD signs, comparing the experimental spectrum to a DFT-calculated spectrum yields the AC.[2][3] -
Why it wins: It is non-destructive, requires no crystals, and validates the solution-state conformer population.
Data Presentation: Performance Comparison
| Feature | NMR (1D/2D) | X-Ray Crystallography | VCD + DFT |
| Primary Output | Relative Stereochem (Diastereomers) | Absolute Stereochem (Enantiomers) | Absolute Stereochem (Enantiomers) |
| Sample State | Solution | Single Crystal (Required) | Solution (CDCl3, DMSO, etc.) |
| Sample Requirement | ~2–5 mg | High quality crystal (>0.1 mm) | ~5–10 mg (Recoverable) |
| Turnaround Time | < 1 Hour | Days to Weeks (crystallization dependent) | 24–48 Hours (Computation dependent) |
| Confidence Level | Medium (High risk of averaging) | Absolute (Gold Standard) | High (Dependent on Theory Level) |
| Cost | Low | High | Medium-High |
Detailed Experimental Protocol: VCD Validation Workflow
This protocol outlines the self-validating system for determining Absolute Configuration (AC) using VCD.
Phase 1: Experimental Acquisition
-
Sample Prep: Dissolve 5–10 mg of the piperidine in 150
L of or . Concentration should be M. -
IR Baseline: Collect standard FTIR spectrum. Ensure absorbance is between 0.2 and 0.8 AU in the fingerprint region (1000–1600 cm
). Causality: Too high absorbance causes detector saturation; too low yields poor signal-to-noise. -
VCD Acquisition: Collect VCD spectrum (typically 4–8 hour block averaging) on a chiral IR spectrometer (e.g., BioTools ChiralIR or Jasco FVS-6000).
-
Artifact Subtraction: Subtract the solvent VCD baseline or the racemate VCD spectrum to remove birefringence artifacts.
Phase 2: Computational Modeling (The "Digital Twin")
-
Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3e force fields) to generate all possible chair/boat conformers for the (3R,4R) enantiomer.
-
Note: You must explicitly model the
-substituent rotamers.
-
-
Geometry Optimization: Refine low-energy conformers using DFT at the B3LYP/6-31G(d) level (or higher).
-
Frequency Calculation: Calculate vibrational frequencies and rotational strengths (VCD intensities) for the Boltzmann-weighted population.
Phase 3: Validation & Assignment
-
Visual Overlay: Overlay the Experimental VCD (Phase 1) with the Calculated VCD (Phase 2).
-
Statistical Scoring: Calculate the SimVCD or Neighborhood Similarity score.
-
Score > 0.5: High Confidence Assignment.
-
Score < 0.2: Inconclusive (likely incorrect diastereomer or conformational error).
-
-
Assignment:
-
If signs match: Sample is (3R,4R).
-
If signs are mirror image: Sample is (3S,4S).
-
Logic Visualization: Decision Workflow
The following diagram illustrates the logical pathway for validating 3,4-disubstituted piperidines, prioritizing speed and resource efficiency.
Caption: Logical workflow for stereochemical assignment. NMR serves as the initial filter, while physical state dictates the choice between X-Ray and VCD for absolute configuration.
References
-
Beilstein Journals. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction.
-
Spectroscopy Asia. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).[2][3][4][5]
-
JASCO Global. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.[1][3][6][7][8][9]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[2][5]
Sources
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- 4. spectroscopyasia.com [spectroscopyasia.com]
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- 6. learninglink.oup.com [learninglink.oup.com]
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- 9. researchgate.net [researchgate.net]
A-Comparative-Guide-to-COSY-and-NOESY-NMR-Analysis-of-(3S,4R)-4-Methoxy-3-methyl-piperidine
Unveiling-the-Three-Dimensional-Architecture-of-a-Substituted-Piperidine
Abstract
This guide provides a detailed comparative analysis of two powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), in the structural elucidation of (3S,4R)-4-Methoxy-3-methyl-piperidine. Piperidine scaffolds are prevalent in numerous pharmaceuticals and natural products, making the precise determination of their stereochemistry and conformational preferences crucial for understanding their biological activity.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed experimental protocols. We will explore how COSY reveals through-bond proton-proton connectivities and how NOESY provides information about through-space proximities, and how, in concert, they enable an unambiguous assignment of the relative stereochemistry and preferred conformation of the title compound.
Introduction
The piperidine ring is a fundamental heterocyclic motif in medicinal chemistry, frequently imparting desirable pharmacokinetic properties to drug candidates.[1] The spatial arrangement of substituents on the piperidine ring significantly influences its interaction with biological targets. Therefore, a thorough understanding of the three-dimensional structure, including relative stereochemistry and conformational dynamics, is paramount. This compound presents a compelling case study due to its defined stereocenters and the conformational flexibility inherent to the piperidine ring.
This guide will compare and contrast the utility of two cornerstone 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[3][4] It is instrumental in establishing the spin systems within a molecule, essentially mapping out the proton connectivity network.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded.[5][6][7] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for conformational analysis.
By judiciously applying and interpreting data from both COSY and NOESY experiments, we can confidently assign the relative stereochemistry and deduce the preferred chair conformation of this compound.
Principles-and-Experimental-Rationale
COSY:-Mapping-the-Bonding-Framework
The COSY experiment is based on the transfer of magnetization between J-coupled protons.[8][9] A typical pulse sequence consists of two 90° pulses separated by an evolution time (t1).[10][11] The resulting spectrum displays the normal 1D proton spectrum along the diagonal, while off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts are scalar-coupled.
Why COSY is essential for this compound:
-
Unambiguous Assignment of Piperidine Ring Protons: The piperidine ring protons often exhibit complex and overlapping multiplets in the 1D spectrum.[12] COSY allows us to trace the connectivity from one proton to its neighbors, facilitating the assignment of the H2, H3, H4, H5, and H6 protons.
-
Confirmation of Substituent Placement: COSY correlations between the methyl protons and the H3 proton, and between the methoxy protons and other relevant protons, will confirm their respective points of attachment.
NOESY:-Probing-Spatial-Proximity
The NOESY experiment relies on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space via dipolar coupling.[6][7] The basic NOESY pulse sequence involves three 90° pulses, with a mixing time (tm) between the second and third pulses during which cross-relaxation occurs.[5] Cross-peaks in a NOESY spectrum connect protons that are spatially close.
Why NOESY is critical for this compound:
-
Determination of Relative Stereochemistry: The key to assigning the cis or trans relationship between the methyl and methoxy groups lies in observing specific NOE correlations. For the (3S,4R) diastereomer, we expect to see NOEs between protons on the same face of the piperidine ring.
-
Elucidation of the Preferred Chair Conformation: The piperidine ring can exist in two chair conformations. The presence or absence of specific NOEs, particularly between axial and equatorial protons, provides direct evidence for the dominant conformation in solution.[13][14] For instance, strong NOEs between protons in a 1,3-diaxial relationship are a hallmark of a specific chair form.
Experimental-Protocols
Sample-Preparation
A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts and conformational equilibria.[12][15][16] It is recommended to filter the sample to remove any particulate matter.
1D-Proton-NMR-Acquisition
Before any 2D experiment, a high-resolution 1D proton NMR spectrum should be acquired. This is crucial for determining the chemical shift range of the protons and for optimizing the parameters for the 2D experiments.[10][17][18]
COSY-Experiment-Protocol
The following is a generalized protocol for a gradient-selected COSY (gCOSY) experiment, which is preferred for its cleaner spectra.[19]
| Parameter | Recommended Value | Rationale |
| Pulse Program | cosygpqf (Bruker) or equivalent | Gradient-selected for artifact suppression. |
| Spectral Width (SW) | Set to cover all proton signals | Determined from the 1D spectrum. |
| Number of Points (TD) | 2048 (F2), 256-512 (F1) | Balances resolution and experiment time. |
| Number of Scans (NS) | 2-8 | Dependent on sample concentration. |
| Relaxation Delay (d1) | 1-2 s | Allows for relaxation of magnetization between scans. |
Processing: The acquired data is processed with a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
NOESY-Experiment-Protocol
A phase-sensitive gradient-selected NOESY experiment is recommended.
| Parameter | Recommended Value | Rationale |
| Pulse Program | noesygpph (Bruker) or equivalent | Phase-sensitive for distinguishing positive and negative peaks. |
| Spectral Width (SW) | Set to cover all proton signals | Determined from the 1D spectrum. |
| Number of Points (TD) | 2048 (F2), 256-512 (F1) | Balances resolution and experiment time. |
| Number of Scans (NS) | 8-16 | NOESY is less sensitive than COSY, requiring more scans. |
| Relaxation Delay (d1) | 1-2 s | Allows for full relaxation. |
| Mixing Time (tm) | 300-800 ms | Crucial for observing NOEs. The optimal value may require some experimentation.[20] |
Processing: Similar to COSY, the data is processed with a sine-bell window function and Fourier transformed. The resulting spectrum should be carefully phased.
Data-Analysis-and-Interpretation
Hypothetical-1D-Proton-NMR-Data
The following table presents hypothetical chemical shifts for the key protons of this compound.
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity |
| H2ax | ~2.2 | dt |
| H2eq | ~2.9 | d |
| H3 | ~1.8 | m |
| H4 | ~3.1 | t |
| H5ax | ~1.5 | q |
| H5eq | ~1.9 | d |
| H6ax | ~2.5 | t |
| H6eq | ~3.0 | d |
| 3-CH3 | ~0.9 | d |
| 4-OCH3 | ~3.3 | s |
COSY-Analysis
The COSY spectrum will reveal the following key correlations, allowing for the sequential assignment of the piperidine ring protons.
dot
Caption: Key COSY correlations in this compound.
NOESY-Analysis
The NOESY spectrum provides the crucial through-space information. For the (3S,4R) stereoisomer, assuming a chair conformation with the bulkier substituents in equatorial positions, we would expect the following key NOEs.
dot
Caption: Expected key NOESY correlations for the preferred conformation.
Interpretation of Key NOEs:
-
Strong H2ax-H4ax and H4ax-H6ax correlations: These are characteristic of 1,3-diaxial relationships and strongly support a chair conformation.
-
Correlation between H3 and the 3-CH3 protons: This confirms their cis relationship.
-
Correlation between H4 and the 4-OCH3 protons: This confirms their relative proximity.
-
NOEs between H3 and H4: The strength of this NOE will depend on the dihedral angle between these two protons, providing further conformational information.
Comparison-of-COSY-and-NOESY-for-Structural-Elucidation
| Feature | COSY | NOESY |
| Information Provided | Through-bond connectivity (J-coupling)[3][4] | Through-space proximity (Nuclear Overhauser Effect)[5][6][7] |
| Primary Application | Assigning proton spin systems and confirming covalent structure. | Determining relative stereochemistry and 3D conformation.[13][14] |
| Distance Dependence | Independent of distance, relies on the number of bonds. | Highly distance-dependent (proportional to 1/r^6). |
| Key Insights for this compound | Establishes the H2-H3-H4-H5-H6 sequence and attachment of substituents. | Defines the cis relationship of the C3-methyl and the C4-methoxy groups and the preferred chair conformation. |
Conclusion
COSY and NOESY are indispensable and complementary techniques for the comprehensive structural analysis of substituted piperidines like this compound. While COSY provides the foundational connectivity map, NOESY unveils the intricate three-dimensional architecture. The synergistic application of these two 2D NMR experiments allows for an unambiguous determination of relative stereochemistry and the dominant solution-state conformation, which are critical parameters for understanding the structure-activity relationships of this important class of molecules. This guide provides the theoretical framework and practical protocols to empower researchers in their own structural elucidation endeavors.
References
- Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008.
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- UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300.
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A Senior Application Scientist's Guide to the Chromatographic Separation of Piperidine Regioisomers
For researchers and professionals in drug development, the precise separation and quantification of piperidine regioisomers are a frequent and critical challenge. These structural isomers, which differ only in the substitution pattern on the piperidine ring, often exhibit nearly identical physicochemical properties, making their resolution by chromatography a non-trivial task.[1] However, their distinct biological activities, toxicities, and pharmacokinetic profiles necessitate robust and reliable separation methods for accurate analysis and quality control.[2][3]
This guide provides an in-depth comparison of the primary chromatographic techniques for separating piperidine regioisomers. Moving beyond a simple recitation of methods, we will explore the underlying principles and provide the strategic rationale behind selecting a specific approach, empowering you to develop effective, tailored separation protocols.
The Core Challenge: Physicochemical Similarities
Piperidine and its derivatives are basic compounds, a characteristic that heavily influences their chromatographic behavior. The nitrogen atom's pKa is a key parameter, affecting ionization and, consequently, interaction with stationary phases.[4][5] Regioisomers often have very similar pKa values and polarities, leading to co-elution in standard chromatographic systems. The primary goal is to exploit subtle differences in their structure—such as steric hindrance or dipole moments—to achieve separation.
Strategic Method Selection: A Comparative Overview
The choice of chromatographic technique is the most critical decision in resolving piperidine regioisomers. The main contenders are Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC) in various modes, and Gas Chromatography (GC), each with distinct advantages and ideal use cases.
A logical workflow for selecting the appropriate technique is essential for efficient method development.
Caption: Decision workflow for selecting a primary chromatographic technique.
Supercritical Fluid Chromatography (SFC): The Superior Choice for Speed and Efficiency
SFC has emerged as a powerhouse for isomer separations, particularly for chiral compounds, but its advantages extend fully to achiral regioisomers.[6][7] It utilizes supercritical CO2 as the primary mobile phase, which provides properties intermediate between a gas and a liquid.[6][8]
Why SFC Excels for Piperidines:
-
Speed: The low viscosity of supercritical CO2 allows for very high flow rates without generating excessive backpressure, leading to analysis times that are often 3 to 5 times faster than HPLC.[6][9][10]
-
Enhanced Efficiency: The high diffusivity of analytes in the mobile phase results in sharper, more efficient peaks, which is critical for resolving closely eluting isomers.[8][9]
-
Unique Selectivity: SFC operates primarily in a normal-phase mode, offering different selectivity compared to reversed-phase HPLC.[8][11] The ability to use a wide range of polar co-solvents (modifiers) and additives provides powerful tools for method development.
-
"Greener" Chemistry: A significant reduction in organic solvent consumption makes SFC an environmentally friendly and cost-effective alternative to HPLC.[7][9]
Causality in Action: The Role of Additives Piperidines are basic compounds and are prone to interacting with acidic silanols on the stationary phase surface, causing peak tailing. In SFC, adding a basic additive like diethylamine (DEA) or triethylamine (TEA) to the co-solvent is crucial.[8][12] This additive competes with the piperidine analyte for active sites on the stationary phase, effectively masking them and resulting in symmetrical, sharp peaks.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Aqueous buffers, Organic Solvents |
| Typical Analysis Time | 1-5 minutes | 5-20+ minutes |
| Solvent Consumption | Low (primarily recycled CO2) | High (organic and aqueous waste) |
| Peak Efficiency | Very High | High |
| Separation Mode | Primarily Normal-Phase | Versatile (RP, NP, HILIC, IEX) |
| Ideal For | High-throughput screening, chiral and achiral isomer separations, "green" applications.[7][9][13] | Broad applicability, well-established methods, polar and non-polar analytes.[1][14] |
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC remains a cornerstone of analytical chemistry due to its versatility and the vast library of available stationary phases.[1] For piperidine regioisomers, success hinges on selecting the right mode—Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), or Normal-Phase (NP).
A. Reversed-Phase (RP-HPLC)
RP-HPLC is often the first approach attempted.[14] However, standard C18 columns, which separate based on hydrophobicity, may fail to resolve isomers with similar polarities.[1]
-
Expert Insight: To enhance selectivity, consider stationary phases that offer alternative interactions. Phenyl-hexyl or pentafluorophenyl (PFP) phases can induce pi-pi interactions, which can differ between regioisomers depending on the substituent's position relative to any aromatic moieties in the molecule.[14][15]
-
Controlling Peak Shape: The basic nature of piperidines can lead to severe peak tailing on silica-based RP columns. This is mitigated by using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to ensure the piperidine is fully protonated and to suppress the ionization of residual silanols on the stationary phase.[16]
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent technique for polar compounds and offers a distinct separation mechanism from RP-HPLC.[17] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[17][18]
-
Mechanism of Separation: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Analytes partition between this layer and the bulk organic mobile phase. More polar isomers will be more strongly retained.[17] This provides an orthogonal (different) selectivity to RP-HPLC, and often the elution order is reversed.[17]
-
Why it Works for Piperidines: The subtle differences in polarity and hydrogen bonding capability among piperidine regioisomers can be amplified in the HILIC partitioning mechanism, leading to successful separation where RP-HPLC fails.[18] Amide- and diol-based columns are often excellent starting points as they provide neutral surfaces that can effectively separate positional isomers.[18]
Caption: HILIC separation mechanism for polar regioisomers.
Gas Chromatography (GC): A Niche but Powerful Option
GC is a high-resolution technique suitable for analytes that are volatile and thermally stable.[6] Since many piperidine derivatives have high boiling points, direct analysis can be challenging.
-
When to Use GC: GC becomes a viable option when the piperidine regioisomers can be easily derivatized to increase their volatility.[6] Common derivatization agents for amines include acylating or silylating reagents.[6] Headspace GC (GC-HS) can also be used for analyzing volatile piperidine impurities in a sample matrix.[19][20]
-
Column Selection: The choice of a GC column is critical. A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-17), can provide the selectivity needed to separate closely related derivatives.[21]
Experimental Protocols & Self-Validation
The following protocols are designed to be self-validating by providing expected outcomes and troubleshooting steps.
Protocol 1: SFC Screening for Piperidine Regioisomers
This protocol is designed for rapid screening to find initial separation conditions.
-
Column Selection: Use a set of orthogonal chiral stationary phases, as they often provide excellent selectivity for achiral isomers as well.[22] A good starting set includes columns based on amylose and cellulose derivatives (e.g., Amylose-C, Cellulose-C).
-
Sample Preparation: Dissolve the isomer mixture in an alcohol like methanol or ethanol to a concentration of ~1 mg/mL. Ensure the sample diluent is miscible with the mobile phase.[12]
-
SFC System & Conditions:
-
Co-solvent: Methanol with 0.5% diethylamine (DEA). Rationale: Methanol is a versatile co-solvent, and DEA is essential for good peak shape for basic compounds like piperidines.[12]
-
Gradient: 5% to 50% co-solvent over 5 minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at a relevant wavelength (e.g., 220 nm) and/or MS.
-
-
Analysis & Validation:
-
Expected Outcome: One of the columns should show at least partial separation of the regioisomers. The analysis should be complete within 7-10 minutes, including re-equilibration.
-
Troubleshooting: If no separation is observed, switch the co-solvent to ethanol or isopropanol and repeat the screen. These alcohols offer different selectivities.[12] If peaks are broad or tailing, ensure the DEA concentration is sufficient.
-
Protocol 2: RP-HPLC Method for Piperidine Regioisomers Lacking a UV Chromophore
This protocol utilizes derivatization for compounds that are not easily detected by UV.[14][23]
-
Derivatization:
-
React the piperidine sample with a derivatizing agent that introduces a chromophore, such as para-toluene sulfonyl chloride (PTSC), in the presence of a weak base (e.g., sodium bicarbonate).[14][23] Rationale: The PTSC tag allows for sensitive UV detection.
-
Optimize reaction time and temperature to ensure complete derivatization.
-
-
Sample Preparation: After the reaction, neutralize or dilute the sample in the initial mobile phase composition to avoid peak distortion.[14]
-
HPLC System & Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm). Rationale: This phase offers alternative pi-pi selectivity compared to a standard C18.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid ensures the derivatized piperidine remains protonated and suppresses silanol activity.[23]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A broad gradient from 10% to 90% B over 15 minutes to determine elution conditions.
-
Flow Rate: 1.0 mL/min.[23]
-
Temperature: 30 °C.
-
Detection: UV at 228 nm (for PTSC derivative).[14]
-
-
Analysis & Validation:
-
Expected Outcome: The derivatized isomers should be well-retained and show separation. The initial gradient run will inform the development of a more focused, isocratic, or shallow gradient method for optimal resolution.
-
Troubleshooting: If peaks co-elute, try a PFP column. If peak shape is poor, ensure the sample is fully dissolved in the mobile phase.[14]
-
Conclusion
The separation of piperidine regioisomers is a solvable challenge that requires a strategic, mechanism-based approach to method development. While traditional RP-HPLC offers a starting point, its success is not guaranteed. For high-throughput needs, superior efficiency, and unique selectivity, Supercritical Fluid Chromatography (SFC) often proves to be the most powerful tool, delivering faster and greener separations.[7][9][10] When tackling polar isomers, HILIC provides an invaluable orthogonal approach that can unlock separations unattainable by other means. By understanding the causal relationships between analyte properties, stationary phase chemistry, and mobile phase composition, researchers can move beyond trial-and-error and confidently develop robust, reliable methods for the critical task of resolving piperidine regioisomers.
References
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Development of a Generic Gradient SFC Method for Application in Drug Discovery and Development. Chromatography Today. [Link]
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SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]
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Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. [Link]
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Preparative SFC Method Development. Waters Corporation. [Link]
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Simple method development for SFC. Shimadzu. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, Journal of Chromatographic Science. [Link]
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Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed, Journal of Mass Spectrometry. [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]
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Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
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(CO2 loading) versus pKa values for aqueous alkanolpiperidines (20 wt%). ResearchGate. [Link]
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A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]
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A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
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Chiral Separations: Using SFC to Unlock Purification Potential. YouTube, BUCHI Labortechnik. [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
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separation of positional isomers. Chromatography Forum. [Link]
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piperidine analysis in API by GC-HS. Chromatography Forum. [Link]
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Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]
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Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
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Separation of multiphosphorylated cyclopeptides and their positional isomers by hydrophilic interaction liquid chromatography (HILIC) coupled to electrospray ionization mass spectrometry (ESI-MS). PubMed, Journal of Chromatography B. [Link]
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Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. ResearchGate. [Link]
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Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). ResearchGate. [Link]
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pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. PubMed, Journal of Pharmaceutical Sciences. [Link]
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The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3S,4R)-4-Methoxy-3-methyl-piperidine
This document provides essential, immediate safety and logistical information for the proper disposal of (3S,4R)-4-Methoxy-3-methyl-piperidine. As a substituted piperidine derivative, this compound requires careful handling and adherence to established protocols for hazardous chemical waste. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are based on established principles of laboratory safety and chemical waste management, drawing upon data from analogous chemical structures to ensure a robust margin of safety.
Hazard Assessment and Risk Mitigation: Understanding the Compound
Assumed Hazard Profile:
| Hazard Classification | Potential Effects | GHS Hazard Statement (Assumed) |
| Flammable Liquid | Vapors may form explosive mixtures with air.[3] | H225: Highly flammable liquid and vapor. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[1][4] | H318: Causes serious eye damage. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2] | H302, H311, H331: Harmful if swallowed, Toxic in contact with skin or if inhaled. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5] | H335: May cause respiratory irritation.[6] |
Note: This data is extrapolated from piperidine and its substituted derivatives and should be used for initial risk assessment. All handling and disposal operations should be conducted as if the compound is confirmed to have these hazardous properties.
Pre-Disposal Preparations: Ensuring a Safe Environment
Proper preparation is paramount to the safe disposal of any hazardous chemical. Before initiating any disposal procedures, the following steps must be taken:
-
Designated Area: All waste handling and consolidation should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. The following table outlines the minimum required PPE.
-
Spill Kit: An accessible and fully stocked chemical spill kit appropriate for flammable and corrosive liquids must be available. The cleanup materials from a spill must also be treated as hazardous waste.[8]
Table of Required Personal Protective Equipment (PPE):
| Body Part | Protection Type | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 | Prevents skin contact and absorption.[2] Check for breakthrough time and compatibility. |
| Eyes/Face | Safety goggles and a face shield. | ANSI Z87.1 | Protects against splashes and vapors, preventing severe eye damage.[2][9] |
| Body | Flame-resistant lab coat. | NFPA 2112 | Protects against splashes and potential flash fires. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | NIOSH | Prevents inhalation of toxic vapors.[4][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][10]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[11] Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.
-
Waste Stream: this compound waste should be collected in a dedicated container for halogen-free organic solvents .
-
Incompatibilities: Keep this waste stream separate from acids, bases, strong oxidizing agents, and acid chlorides.[7]
Step 2: Container Selection and Labeling
The choice of waste container is critical to prevent leaks and reactions.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[10] The container must be in good condition, free from damage or deterioration.[10]
-
Labeling: The waste container must be clearly and accurately labeled.[12] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable, Corrosive, Toxic)
-
The accumulation start date
-
The name of the principal investigator or lab contact
-
Step 3: Waste Accumulation
Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[10]
-
Container Management: Keep the waste container tightly closed when not in use.[2][9]
-
Storage Limits: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Adhere to satellite accumulation area limits (e.g., not more than 55 gallons of hazardous waste).[8]
-
Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of potential spills.[8]
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of the consolidated waste must be handled by a licensed hazardous waste disposal company.[12] These companies are equipped to transport and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration.
-
Cradle-to-Grave Responsibility: Remember that the generating laboratory retains "cradle-to-grave" responsibility for the waste, from its creation to its final disposal.[12]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[7] |
| Inhalation | Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1][7] Rinse the mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[1] Collect the contaminated material in a sealed, labeled container for disposal as hazardous waste.[13] |
| Large Spill | Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and emergency responders.[14] |
Waste Minimization and Best Practices
A proactive approach to waste management includes strategies to minimize waste generation.[15]
-
Inventory Management: Purchase only the quantity of chemical required for your experiments to avoid expired or unwanted stock.[8]
-
Process Modification: Where possible, modify experimental procedures to use smaller quantities of hazardous materials.[8]
-
Training: Ensure all laboratory personnel are trained on proper chemical handling and waste disposal procedures.[8]
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points in the disposal process for this compound.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. peptide.com [peptide.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. iip.res.in [iip.res.in]
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
